2-Methyl-4-phenoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZCYZBCSAIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13024-16-3 | |
| Record name | 2-methyl-4-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-phenoxyaniline is an aromatic amine and a diaryl ether derivative that serves as a versatile building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of its chemical properties, synthesis, potential applications, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
This compound, a substituted aniline, possesses a unique combination of a nucleophilic amino group and an electron-rich aromatic system, making it a valuable intermediate. Its core physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13024-16-3 | [1][2] |
| Molecular Formula | C13H13NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | Solid (form may vary) | - |
| SMILES | Nc1ccc(cc1C)Oc1ccccc1 | [2] |
| MDL Number | MFCD08688317 | [1] |
Synthesis of this compound
The synthesis of this compound primarily involves two key steps: the formation of a diaryl ether bond and the reduction of a nitro group. The most common methods for creating the C-O ether linkage are the Ullmann condensation and the Buchwald-Hartwig amination.[3]
Synthetic Pathways
The general synthetic strategy involves coupling an appropriately substituted phenol with an aryl halide, followed by the reduction of an intermediate nitro compound.[3]
Caption: Comparative synthetic pathways for this compound.
While the Ullmann condensation is a classic, cost-effective method using copper catalysts, it often requires high reaction temperatures (above 150°C).[3] The palladium-catalyzed Buchwald-Hartwig reaction typically proceeds under milder conditions and has a broader substrate scope, which can be advantageous for large-scale production, especially with sensitive functional groups.[3]
Experimental Protocol: Ullmann Condensation Route
The following is a representative protocol for the synthesis of this compound via the Ullmann condensation.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: C-O Bond Formation (Ullmann Condensation) [3]
-
In a reaction vessel, dissolve p-cresol (1.1 equivalents) and potassium hydroxide (1.5 equivalents) in a suitable high-boiling polar solvent like DMSO.
-
Stir the mixture and heat to approximately 80°C to facilitate the formation of the potassium phenoxide salt.[3]
-
Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the mixture.[3]
-
Heat the reaction mixture to 150-160°C and maintain for 8-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).[3]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.[3]
Step 2: Nitro Group Reduction [3]
-
In a separate flask, prepare a slurry of iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approximately 80°C).[3]
-
Dissolve the crude nitro-intermediate from the previous step in ethanol and add it dropwise to the refluxing iron slurry.[3]
-
Monitor the reduction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development and Research
Phenoxyaniline and its derivatives are a significant class of compounds in medicinal chemistry.[4] The diaryl ether linkage provides a stable and versatile scaffold for developing molecules with tailored pharmacokinetic and electronic properties.[4] This structural motif is found in compounds with a broad spectrum of biological activities.[4]
Derivatives of phenoxyaniline have been investigated for their potential to inhibit various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.[4][5] For example, phenoxyaniline is an intermediate in the synthesis of the anti-inflammatory drug Nimesulide.[5] The core structure serves as a valuable starting point for creating new therapeutic agents.[5] While specific pathways for this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a scaffold in this area.
Caption: Potential applications derived from the this compound scaffold.
Safety and Handling
This compound is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.
Hazard Identification
| Hazard Statement | Code | Reference |
| May cause an allergic skin reaction. | H317 | [1] |
| Causes serious eye irritation. | H319 | [1] |
| Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 | [6] |
| Suspected of causing genetic defects. | H341 | [6] |
Recommended Safety Precautions
| Precautionary Statement | Code | Reference |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [7] |
| Avoid breathing mist or vapors. | P261 | [6] |
| Wash skin thoroughly after handling. | P264 | [6] |
| Do not eat, drink or smoke when using this product. | P270 | [7] |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | [7] |
| IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | P301+P312+P330 | [7] |
It is essential to handle this compound in a well-ventilated area, preferably in a fume hood.[6] Store the compound in a tightly closed container in a cool, dry place.[8] Always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenoxyaniline is an aromatic amine derivative with a molecular structure that incorporates a substituted aniline ring linked to a phenyl group via an ether bond. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties exhibited by phenoxyaniline derivatives. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, synthesis optimization, and the development of novel materials. This technical guide provides a comprehensive overview of its key physicochemical parameters, experimental protocols for their determination, and insights into its potential metabolic pathways.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the available quantitative data for this compound and its close structural isomers, which can provide valuable estimations.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 13024-16-3 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₃NO | [1][3] |
| Molecular Weight | 199.25 g/mol | [3] |
Table 2: Quantitative Physicochemical Data of this compound and Related Compounds
| Property | This compound | 4-Methyl-2-phenoxyaniline (Isomer) | 4-Phenoxyaniline (Analogue) |
| Melting Point (°C) | Data not available | Data not available | 82-84 (experimental)[5][6] |
| Boiling Point (°C) | Data not available | 213-214 @ 55 Torr (predicted)[7] | 320 @ 760 mmHg (predicted)[5] |
| pKa | Data not available | 4.57 ± 0.10 (predicted)[7] | 4.75 ± 0.10 (predicted)[6] |
| logP (XlogP) | 2.8 (predicted)[8] | Data not available | 2.36 (predicted)[5] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethylformamide.[9][10] | Data not available | < 1 g/L in water (20 °C)[5][6] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of this compound. The following sections provide established protocols that can be adapted for this specific compound.
Synthesis of this compound
A common synthetic route to this compound involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.
Step 1: Ullmann Condensation for Diaryl Ether Formation
This step involves the copper-catalyzed reaction between a substituted phenol and an aryl halide.
-
Reactants: 4-chloro-2-methylnitrobenzene and phenol.
-
Catalyst: Copper(I) iodide.
-
Base: Potassium hydroxide.
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve phenol and potassium hydroxide in the chosen solvent in a reaction flask.
-
Add 4-chloro-2-methylnitrobenzene and copper(I) iodide to the mixture.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.
-
Step 2: Reduction of the Nitro Group
The nitro-intermediate is then reduced to the final aniline product, commonly using iron in an acidic medium (Béchamp reduction).
-
Reactants: The crude nitro-intermediate from Step 1.
-
Reducing Agent: Iron powder.
-
Acid: A catalytic amount of ammonium chloride or acetic acid.
-
Solvent: Ethanol/water mixture.
-
Procedure:
-
Suspend iron powder in a mixture of ethanol and water in a reaction flask.
-
Add a catalytic amount of ammonium chloride or acetic acid and heat the mixture to reflux.
-
Dissolve the nitro-intermediate in ethanol and add it dropwise to the refluxing iron slurry.
-
Maintain reflux for several hours until the reduction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
-
Determination of Physicochemical Properties
Standard laboratory methods can be employed to determine the key physicochemical properties of the synthesized this compound.
-
Melting Point: Determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Boiling Point: For small quantities, the micro-boiling point method using a Thiele tube is suitable. A small sample is heated in a tube with an inverted capillary, and the temperature at which a steady stream of bubbles emerges and then ceases upon cooling is recorded.
-
Solubility: The equilibrium solubility can be determined by adding an excess of the compound to a known volume of solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then quantifying the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC.
-
pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.
-
logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations in the octanol and water phases.
Potential Metabolic Pathways
Aniline derivatives are known to undergo metabolic transformations in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12][13] The primary metabolic pathways for compounds like this compound are expected to be N-acetylation and oxidation.
-
N-Acetylation: The amino group can be acetylated by N-acetyltransferases (NATs) to form the corresponding acetamide. This is a common detoxification pathway for aromatic amines.
-
Oxidation: The aromatic rings can be hydroxylated at various positions by CYP450 enzymes. The methyl group can also be oxidized to a hydroxymethyl group and further to a carboxylic acid. The nitrogen atom can also be oxidized to form nitroso and nitro derivatives.
The specific CYP isoforms involved in the metabolism of phenoxyaniline derivatives can vary, but CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are major contributors to the metabolism of a wide range of xenobiotics.[11][14][15]
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Physicochemical Property Determination Workflow
Caption: Workflow for the determination of key physicochemical properties.
Potential Metabolic Pathways
Caption: Potential metabolic pathways of this compound.
References
- 1. 1pchem.com [1pchem.com]
- 2. ivychem.com [ivychem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | 13024-16-3 [sigmaaldrich.com]
- 5. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 6. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]
- 7. 60287-69-6 CAS MSDS (4-METHYL-2-PHENOXYANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
- 11. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. Drug Metabolism: Cytochrome P450 (2020) | F. Peter Guengerich | 1 Citations [scispace.com]
- 14. Effect of diphenoxylate on CYP450 isoforms activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-4-phenoxyaniline
This guide provides a detailed overview of the molecular structure, weight, and other key chemical properties of 2-Methyl-4-phenoxyaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Identification
This compound is an aromatic organic compound containing three functional groups: an amino group (-NH2), a methyl group (-CH3), and a phenoxy group (-O-C6H5) attached to a benzene ring. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H13NO | [1][2] |
| Molecular Weight | 199.25 g/mol | [1] |
| Monoisotopic Mass | 199.09972 Da | [2] |
| CAS Number | 13024-16-3 | [1][3][4] |
| SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)N | [2] |
| InChI | InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | [2] |
| InChIKey | LOXZCYZBCSAIIF-UHFFFAOYSA-N | [2] |
Molecular Structure
The molecular structure of this compound consists of a central aniline ring substituted with a methyl group at the second position and a phenoxy group at the fourth position.
References
A Technical Guide to the Spectral Data of 2-Methyl-4-phenoxyaniline
Abstract: This technical guide provides a comprehensive overview of the available spectral data for 2-Methyl-4-phenoxyaniline. Due to the limited availability of experimentally determined spectra for this specific molecule, this document presents predicted mass spectrometry data alongside a detailed analysis of experimentally obtained spectral data for the closely related isomers, 2-phenoxyaniline and 4-phenoxyaniline. These isomers serve as valuable reference compounds for predicting the spectral characteristics of this compound. This guide includes detailed experimental protocols for common spectroscopic techniques and a representative synthetic workflow. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a substituted diaryl ether, a structural motif of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. However, a comprehensive search of publicly available databases reveals a lack of experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound.
This guide bridges this data gap by providing:
-
Predicted mass spectrometry data for this compound.
-
A detailed summary of the experimental spectral data for the isomers 2-phenoxyaniline and 4-phenoxyaniline to infer the expected spectral features.
-
Generalized experimental protocols for acquiring NMR, IR, and MS data.
-
A representative synthetic workflow for the preparation of phenoxyanilines via the Ullmann condensation.
Spectral Data
Predicted Mass Spectrometry Data for this compound
Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 200.1070 | 142.6 |
| [M+Na]⁺ | 222.0889 | 150.8 |
Experimental Spectral Data for Isomeric Reference Compounds
The following sections present the experimental spectral data for 2-phenoxyaniline and 4-phenoxyaniline, which can be used to estimate the spectral properties of this compound.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.27 | t | 2H | Ar-H |
| 7.01 | t | 1H | Ar-H |
| 6.93 | d | 2H | Ar-H |
| 6.87 | d | 2H | Ar-H |
| 6.67 | d | 2H | Ar-H |
| 3.5 (broad s) | s | 2H | -NH₂ |
¹³C NMR
Note: Specific peak assignments for ¹³C NMR of 4-phenoxyaniline were not fully detailed in the available search results.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| 3435, 3350 | N-H stretching (amine) |
| 3050 | Aromatic C-H stretching |
| 1620 | N-H bending (amine) |
| 1500 | Aromatic C=C stretching |
| 1230 | C-O-C stretching (aryl ether) |
| 870, 750 | Aromatic C-H bending |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 185 | 100% | [M]⁺ |
| 108 | High | [M - C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
¹H NMR
Note: A detailed, peak-listed ¹H NMR spectrum for 2-phenoxyaniline was not available in the search results.
¹³C NMR (in CDCl₃)
| Chemical Shift (δ) ppm |
| 158.6 |
| 143.1 |
| 137.9 |
| 129.8 |
| 122.9 |
| 121.1 |
| 119.0 |
| 118.6 |
| 116.3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| 3450, 3370 | N-H stretching (amine) |
| 3060 | Aromatic C-H stretching |
| 1625 | N-H bending (amine) |
| 1510 | Aromatic C=C stretching |
| 1240 | C-O-C stretching (aryl ether) |
| 745 | Aromatic C-H bending (ortho-disubstituted) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 185 | 100% | [M]⁺ |
| 168 | Moderate | [M - NH₃]⁺ |
| 108 | High | [M - C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for phenoxyaniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Synthetic and Analytical Workflows
The following diagrams illustrate a typical synthetic route for phenoxyanilines and a general workflow for their spectroscopic analysis.
Conclusion
This technical guide has compiled the available predicted and comparative experimental spectral data for this compound. By presenting the data for the isomers 2-phenoxyaniline and 4-phenoxyaniline, a reasonable estimation of the expected spectral characteristics for the title compound can be made. The provided experimental protocols and workflows serve as a practical resource for researchers engaged in the synthesis and characterization of phenoxyaniline derivatives. The development and publication of experimentally determined spectral data for this compound would be a valuable contribution to the scientific community.
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-4-phenoxyaniline. Phenoxyaniline derivatives are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential.[1] This document outlines the predicted ¹H NMR spectral data, a standard experimental protocol for its acquisition, and a logical visualization of the molecular structure with proton assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of substituent effects on aromatic systems, including substituted anilines and diphenyl ethers.[2][3][4] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~ 6.7 - 6.9 | Doublet (d) | 1H | J(H3,H5) = ~2.5 Hz (meta) |
| H-5 | ~ 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | J(H5,H6) = ~8.5 Hz (ortho), J(H5,H3) = ~2.5 Hz (meta) |
| H-6 | ~ 6.6 - 6.8 | Doublet (d) | 1H | J(H6,H5) = ~8.5 Hz (ortho) |
| H-2', H-6' | ~ 7.0 - 7.2 | Doublet of Doublets (dd) or Multiplet (m) | 2H | J(ortho) = ~7-9 Hz, J(meta) = ~2-3 Hz |
| H-3', H-5' | ~ 7.3 - 7.5 | Triplet of Doublets (td) or Multiplet (m) | 2H | J(ortho) = ~7-9 Hz, J(meta) = ~2-3 Hz |
| H-4' | ~ 7.1 - 7.3 | Triplet (t) | 1H | J(ortho) = ~7-9 Hz |
| -CH₃ | ~ 2.1 - 2.3 | Singlet (s) | 3H | N/A |
| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | N/A |
Structural Assignment and Rationale
The predicted chemical shifts are based on the electronic effects of the substituents on the two aromatic rings. The amino (-NH₂) group is a strong electron-donating group, which shields the protons on the aniline ring, causing them to appear at a relatively higher field (lower ppm).[4][5] Conversely, the phenoxy group has a moderate electron-withdrawing inductive effect but also an electron-donating resonance effect.
The methyl group (-CH₃) is a weakly electron-donating group. The protons on the phenoxy ring are expected to resonate at chemical shifts typical for a substituted benzene ring.[3][6] The broadness of the -NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[7]
-
The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for proton NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The resulting spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals should be performed to determine the relative number of protons.
-
The multiplicities and coupling constants of the signals should be analyzed.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.
References
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-4-phenoxyaniline. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes established fragmentation principles of aromatic amines, ethers, and substituted anilines to propose a likely fragmentation pathway. This information is crucial for the identification, characterization, and quality control of this and structurally related compounds in research and drug development.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the ether linkage, the aniline moiety, and rearrangements of the aromatic systems. The molecular weight of this compound (C₁₃H₁₃NO) is 199.25 g/mol , and its monoisotopic mass is approximately 199.10 Da.
Key Fragmentation Mechanisms
The fragmentation of this compound under electron ionization is expected to be governed by the following key mechanisms:
-
Alpha-Cleavage: The bond adjacent to the nitrogen atom and the ether oxygen are susceptible to cleavage.
-
Aromatic Ring Fragmentation: The stability of the aromatic rings will lead to characteristic fragment ions.
-
Rearrangements: Hydrogen rearrangements and ring expansions are common in the fragmentation of aromatic compounds.
Proposed Fragmentation Pattern
The proposed fragmentation pathway for this compound is initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 199. The subsequent fragmentation is expected to proceed through several competing pathways:
-
Formation of [M-H]⁺ (m/z 198): A common fragmentation for anilines is the loss of a hydrogen radical from the amino group, leading to a stable ion.
-
Cleavage of the Ether Bond:
-
Loss of the Phenoxy Radical (•OC₆H₅): This would result in a fragment at m/z 106, corresponding to the 2-methylaniline radical cation.
-
Loss of the Phenyl Radical (•C₆H₅): Cleavage of the C-O bond with charge retention on the oxygen-containing fragment would lead to an ion at m/z 122.
-
-
Formation of the Tropylium Ion (m/z 91): The 2-methylaniline fragment (m/z 106) can undergo rearrangement and loss of a neutral species to form the stable tropylium ion.
-
Loss of CO: Aromatic ethers can undergo rearrangement to expel a molecule of carbon monoxide, leading to further fragmentation.
-
Formation of Phenol Radical Cation (m/z 94): Rearrangement and cleavage can lead to the formation of the phenol radical cation.
-
Formation of Phenyl Cation (m/z 77): Loss of the phenoxy group followed by further fragmentation of the remaining aromatic ring can produce the phenyl cation.
Data Presentation: Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensities are qualitative predictions based on the expected stability of the ions.
| m/z | Proposed Structure/Formula | Predicted Relative Intensity | Fragmentation Pathway |
| 199 | [C₁₃H₁₃NO]⁺˙ | High | Molecular Ion (M⁺˙) |
| 198 | [C₁₃H₁₂NO]⁺ | Moderate | Loss of H• from the amino group |
| 122 | [C₇H₆NO]⁺ | Moderate | Loss of •C₆H₅ |
| 106 | [C₇H₈N]⁺˙ | High | Loss of •OC₆H₅ |
| 94 | [C₆H₆O]⁺˙ | Moderate | Rearrangement and cleavage leading to phenol radical cation |
| 91 | [C₇H₇]⁺ | Moderate to High | Rearrangement of the m/z 106 fragment |
| 77 | [C₆H₅]⁺ | Moderate | Loss of the phenoxy group and subsequent fragmentation |
| 65 | [C₅H₅]⁺ | Low to Moderate | Fragmentation of the phenyl ring |
Experimental Protocols: Acquiring the Mass Spectrum
A standard method for obtaining the mass spectrum of a solid, semi-volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).
-
Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Data Acquisition and Analysis
-
Injection: Inject 1 µL of the prepared sample solution into the GC-MS.
-
Data Acquisition: Acquire the mass spectral data throughout the chromatographic run.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.
-
Analyze the fragmentation pattern and compare it with the predicted data.
-
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron ionization.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. The proposed pathways and fragment ions serve as a valuable reference for the analysis of this compound and its analogs. Experimental verification using the provided protocol is recommended to confirm and refine this predicted fragmentation pattern. This information will aid researchers and scientists in the unambiguous identification and structural elucidation of novel compounds in the fields of chemical synthesis and drug development.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-4-phenoxyaniline
Disclaimer: Extensive literature searches did not yield publicly available, experimental infrared (IR) spectroscopy data specifically for 2-Methyl-4-phenoxyaniline. The information presented in this guide is therefore a predictive analysis based on the known vibrational frequencies of its constituent functional groups: a primary aromatic amine, a di-aryl ether, a substituted aromatic ring, and a methyl group. This guide is intended for researchers, scientists, and drug development professionals to anticipate the spectral characteristics of this molecule.
Predicted Infrared Spectral Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. An IR spectrum is generated by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted.
The primary amine (-NH₂) group is expected to show two distinct, sharp to medium intensity stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[1][2] Aromatic primary amines also exhibit a characteristic N-H bending (scissoring) vibration between 1580-1650 cm⁻¹.[3] The C-N stretching of an aromatic amine produces a strong band, typically in the 1250-1335 cm⁻¹ range.[3]
The molecule's aromatic nature will be evident from several absorptions. C-H stretching vibrations from the benzene rings are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4][5] In-ring carbon-carbon stretching vibrations will produce a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.[6][7] Additionally, weak overtone and combination bands characteristic of aromatic compounds may be observed between 1665-2000 cm⁻¹.[5]
The di-aryl ether linkage (Ar-O-Ar) is characterized by a strong, prominent C-O-C asymmetric stretching band, which typically appears in the 1200-1275 cm⁻¹ region. The aliphatic C-H bonds of the methyl group will give rise to stretching absorptions in the 2850-3000 cm⁻¹ range.[7]
The following table summarizes the expected vibrational frequencies for this compound.
Data Presentation: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3300 - 3500 (two bands) | Medium, Sharp |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2850 - 2960 | Medium |
| N-H Bend (Scissoring) | Primary Aromatic Amine | 1580 - 1650 | Medium |
| C=C In-Ring Stretch | Aromatic Ring | 1400 - 1600 (multiple bands) | Medium to Weak |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| Asymmetric C-O-C Stretch | Di-aryl Ether | 1200 - 1275 | Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 675 - 900 | Strong |
Experimental Protocols
To obtain an infrared spectrum of a solid sample like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
3.1 Potassium Bromide (KBr) Pellet Method
This is a traditional transmission method for analyzing solid samples.
-
Sample Preparation: Using an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[8]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar.[8][9] The typical sample-to-KBr ratio is about 1:100.[10] Mix thoroughly and grind the two components together until a homogeneous, fine powder is achieved. Work quickly to minimize moisture absorption by the KBr.[8]
-
Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die into a hydraulic press.[11]
-
Pressing: Apply a force of approximately 8-10 tons for several minutes.[11] This pressure causes the KBr to become plastic and form a thin, transparent, or translucent pellet containing the dispersed sample.[8]
-
Background Measurement: Prepare a blank pellet using only KBr powder. Run a background spectrum with this blank pellet to correct for atmospheric interference and any absorption from the KBr itself.[8]
-
Sample Measurement: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum.
3.2 Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR is a modern, rapid, and versatile technique that requires minimal sample preparation.[12][13]
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean.[14] Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.[13]
-
Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good, uniform contact, which is critical for obtaining a high-quality spectrum.[13][14]
-
Data Acquisition: Acquire the FTIR spectrum. The IR beam is directed through the ATR crystal and reflects internally at the crystal-sample interface. An "evanescent wave" penetrates a few microns into the sample, where absorption occurs.[12][15]
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]
Visualization of Experimental Workflow
Caption: Generalized workflow for FTIR spectroscopic analysis.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shimadzu.com [shimadzu.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mt.com [mt.com]
The Multifaceted Therapeutic Potential of Phenoxyaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyaniline and its structural analogs, phenoxazines, have emerged as a versatile and promising class of compounds in medicinal chemistry. The core structure, featuring a diaryl ether linkage between a phenyl and an aniline moiety, provides a unique scaffold that has been extensively modified to generate derivatives with a broad spectrum of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and kinase inhibitory effects, positioning phenoxyaniline derivatives as compelling candidates for novel therapeutic development. This technical guide provides an in-depth overview of the key biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity: Targeting Key Cellular Processes
Phenoxyaniline derivatives have demonstrated significant potential as anticancer agents by modulating critical cellular processes such as cell growth, viability, and apoptosis.[1][2] Their efficacy has been observed across a variety of cancer cell lines, highlighting the broad applicability of this chemical scaffold in oncology.
One of the key mechanisms through which phenoxyaniline derivatives exert their anticancer effects is the inhibition of signaling pathways that are frequently dysregulated in cancer.[1] For instance, they have been identified as potent inhibitors of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that controls cell proliferation and survival.[1]
Furthermore, certain phenoxazine derivatives have been shown to induce apoptosis in various cancer cells, including those from human melanoma, pancreatic cancer, neuroblastoma, glioma, and multiple myeloma.[3] Some derivatives have also been investigated as G4-quadruplex stabilizing ligands, which is a promising anticancer strategy.[4] Benzo[a]phenoxazine derivatives have been shown to selectively target cancer cells and induce cell death through lysosomal membrane permeabilization.[5]
Quantitative Anticancer Data
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Phenoxazine Derivatives | Lung Adenocarcinoma (A549) | CC50 | Nanomolar range | [4] |
| Phenoxazine Derivatives | Human Liver Cancer (HepG2) | CC50 | Nanomolar range | [4] |
| Phenoxazine Derivatives | Breast Cancer (MCF7) | CC50 | Micromolar range | [4] |
| Benzo[a]phenoxazine C9 | Colorectal Cancer (RKO) | IC50 | Low micromolar | [5] |
| Benzo[a]phenoxazine A36 | Colorectal Cancer (RKO) | IC50 | Low micromolar | [5] |
| Benzo[a]phenoxazine A42 | Colorectal Cancer (RKO) | IC50 | Low micromolar | [5] |
| Benzo[a]phenoxazine C9 | Breast Cancer (MCF7) | IC50 | Low micromolar | [5] |
| Benzo[a]phenoxazine A36 | Breast Cancer (MCF7) | IC50 | Low micromolar | [5] |
| Benzo[a]phenoxazine A42 | Breast Cancer (MCF7) | IC50 | Low micromolar | [5] |
| Thieno[3,2-d]pyrimidine derivative 15e | Melanoma (A375) | IC50 | 0.58 µM | [6] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phenoxyaniline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the phenoxyaniline derivative in the complete culture medium.
-
Remove the overnight culture medium and treat the cells with various concentrations of the phenoxyaniline derivative. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Phenoxyaniline derivatives have also been investigated for their anti-inflammatory properties. Certain substituted (2-phenoxyphenyl)acetic acids have shown considerable anti-inflammatory activity in adjuvant arthritis tests.[7] For instance, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (fenclofenac) was identified as having a favorable combination of potency and low toxicity.[7]
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, some 9-phenoxyacridine derivatives have been shown to inhibit the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils.[8][9] Additionally, certain derivatives can inhibit the formation of tumor necrosis factor-alpha (TNF-α).[8]
Quantitative Anti-inflammatory Data
| Compound Class | Target/Assay | Activity Metric | Value (µM) | Reference |
| 9-(4-formylphenoxy)acridine derivatives (2b-2e) | Rat peritoneal mast cell degranulation | IC50 | 4.7 - 13.5 | [8] |
| 9-Phenoxyacridine derivatives (2c, 3b, 3c, 5a) | Neutrophil lysosomal enzyme secretion | IC50 | 4.3 - 18.3 | [8] |
| 9-Phenoxyacridine derivatives (2d, 3a, 4) | TNF-α formation in N9 cells | IC50 | < 10 | [8] |
Antimicrobial Activity
The phenoxyaniline scaffold has also served as a basis for the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacteria and fungi.[10][11][12] For example, certain phenoxazine derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus sp.) and Gram-negative (e.g., Klebsiella sp., Proteus vulgaris, Shigella flexneri, Vibrio cholerae) bacteria.[13]
Furthermore, some N-substituted-β-amino acid derivatives containing a benzo[b]phenoxazine moiety have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger.[10][14]
Experimental Protocol: Agar Well Diffusion Method
This is a widely used method for preliminary screening of antimicrobial activity.[15]
Materials:
-
Bacterial strains (e.g., ESBL-producing E. coli, MRSA)
-
Nutrient agar plates
-
Sterile cork borer
-
Phenoxyaniline derivative solutions at various concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Spread the bacterial inoculum uniformly over the surface of a nutrient agar plate.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a defined volume of the phenoxyaniline derivative solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Kinase Inhibition
The structural features of phenoxyaniline and its related heterocyclic systems, such as quinoxalines and quinazolines, make them suitable candidates for kinase inhibitors.[6][16] Kinases are crucial enzymes in cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[16]
Phenoxyaniline derivatives have been shown to inhibit several kinases, including MEK1, platelet-derived growth factor receptor (PDGFR) tyrosine kinase, and PI3 kinase p110alpha.[1][6][17] The ability of these compounds to fit into the ATP-binding pocket of kinases and disrupt their function is a key aspect of their therapeutic potential.
Quantitative Kinase Inhibition Data
| Compound Class | Kinase Target | Activity Metric | Value (nM) | Reference |
| 6,7-dimethoxyquinoline derivatives | PDGF-RTK | IC50 | ≤ 20 | [17] |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110alpha | IC50 | 2.0 | [6] |
Experimental Protocol: MEK Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent-based assay to measure kinase activity and inhibition.[1]
Materials:
-
Active MEK protein
-
Inactive downstream substrate (e.g., ERK2 K54R)
-
ATP
-
Phenoxyaniline inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer
-
Microplate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the phenoxyaniline inhibitor in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the inhibitor dilutions, active MEK protein, the substrate, and ATP to initiate the kinase reaction.
-
Incubate at the optimal temperature for the kinase reaction.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
The amount of ADP formed is proportional to the kinase activity, and the luminescence signal is inversely correlated with kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
Other Biological Activities
Beyond the major areas discussed, phenoxyaniline derivatives have shown potential in other therapeutic areas. These include:
-
Na+/Ca2+ Exchanger Inhibition: Certain 2-phenoxyaniline derivatives are effective inhibitors of the Na+/Ca2+ exchange system, which could be beneficial in treating ischemic diseases of the heart, brain, and kidneys.[18]
-
Neuroprotection: Some amides of 4-phenoxyaniline have demonstrated considerable neuroprotective activity in models of neuronal cell death.[19]
-
CYP450 Inhibition: Phenoxyaniline analogues have been used to study the interactions with and inhibition of cytochrome P450 enzymes, such as CYP2B6, which are important for xenobiotic metabolism.[20]
Conclusion
The phenoxyaniline scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active compounds. The derivatives discussed in this guide highlight the significant potential of this chemical class in addressing a wide range of therapeutic needs, from oncology and inflammation to infectious diseases. The continued exploration of structure-activity relationships, coupled with modern drug design strategies, will undoubtedly lead to the discovery of even more potent and selective phenoxyaniline-based therapeutics in the future. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach | MDPI [mdpi.com]
- 16. bioengineer.org [bioengineer.org]
- 17. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 2-Methyl-4-phenoxyaniline Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-4-phenoxyaniline scaffold is a key pharmacophore whose structural versatility has positioned it as a promising starting point for the development of novel therapeutics. As a diaryl ether, this core structure offers a stable and synthetically accessible framework, allowing for extensive chemical modifications to fine-tune its pharmacological properties. Research into phenoxyaniline derivatives has revealed a breadth of biological activities, with particular promise in oncology and cardiovascular medicine. These compounds have been shown to modulate the activity of critical cellular targets, including protein kinases and ion exchange systems.
This technical guide provides a comprehensive overview of the current state of research on this compound and related phenoxyaniline derivatives in drug discovery. It details their synthesis, summarizes key quantitative biological data, provides in-depth experimental protocols for their evaluation, and visualizes the cellular pathways they modulate.
Synthesis of the Phenoxyaniline Scaffold
The construction of the phenoxyaniline core primarily relies on the formation of the diaryl ether bond. The two most common and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.[1]
A generalized workflow for the synthesis of phenoxyaniline derivatives is depicted below. This typically involves the coupling of a substituted phenol with a substituted aniline precursor, followed by purification and characterization.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers. In the context of phenoxyaniline synthesis, this typically involves the coupling of a phenol with an aryl halide.[1]
General Procedure:
-
To a solution of the selected phenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq.).
-
Add a copper catalyst, such as copper(I) iodide (0.1 eq.).
-
To this mixture, add the substituted aryl halide (e.g., 2-chloro-5-nitrotoluene) (1.0 eq.).
-
Heat the reaction mixture at a specified temperature (e.g., 150°C) for a designated time (e.g., 2-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1][2]
-
After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired phenoxyaniline precursor.
Pharmacological Activity of Phenoxyaniline Derivatives
Phenoxyaniline derivatives have demonstrated significant potential as modulators of key cellular signaling pathways implicated in various diseases. The primary areas of investigation include their roles as inhibitors of protein kinases and the Na⁺/Ca²⁺ exchange system.
Inhibition of the Na⁺/Ca²⁺ Exchange System
The sodium-calcium (Na⁺/Ca²⁺) exchanger (NCX) is a critical membrane protein for maintaining calcium homeostasis in cells. Its dysregulation is implicated in conditions such as ischemia-reperfusion injury, making it an attractive therapeutic target.[1][3] Certain 2-phenoxyaniline derivatives have been identified as potent inhibitors of the NCX system.[4]
Quantitative Data: Inhibition of Na⁺/Ca²⁺ Exchange by 2-Phenoxyaniline Derivatives
| Compound Number | R¹ | R² | R³ | Na⁺/Ca²⁺ Exchange Activity (% of control at 1 µM)[2] |
| 3 | H | 3-F | H | 38 |
| 4 | H | 3-F | 5-F | 27 |
| 5 | Ethoxy | 3-F | H | 43 |
| 6 | Ethoxy | 3-F | 5-F | 39 |
| 7 | Propoxy | 3-F | H | 33 |
| 8 | Propoxy | 3-F | 5-F | 47 |
| 10 | Ethoxy | 3-NO₂ | 5-F | 45 |
Data extracted from patent US6162832A. The core structure is a 2-phenoxyaniline. R¹, R², and R³ refer to substituents on the phenoxy ring.[2][4]
The inhibitory effect of 2-phenoxyaniline derivatives on the Na⁺/Ca²⁺ exchange system can be evaluated using sarcolemmal vesicles.[2]
Materials:
-
Sarcolemmal vesicles isolated from cardiac tissue.
-
Sodium-containing solution: 160 mM NaCl, 20 mM Tris-HCl (pH 7.4).
-
Potassium-containing solution: 160 mM KCl, 20 mM Tris-HCl (pH 7.4).
-
[⁴⁵Ca]-calcium chloride solution: 20 µM [⁴⁵Ca]Cl₂, 160 mM KCl, 20 mM MOPS-Tris (pH 7.4).
-
Lanthanum chloride solution: 10 mM LaCl₃, 160 mM KCl, 20 mM MOPS-Tris (pH 7.4).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Nitrocellulose filters.
-
Scintillation counter.
Procedure:
-
Suspend the sarcolemmal vesicles in the sodium-containing solution to a protein concentration of 1.5 mg/ml and incubate for 1 hour to load Na⁺ into the vesicles.
-
To 2.5 µl of the Na⁺-loaded vesicles, add 125 µl of the [⁴⁵Ca]-calcium chloride solution to initiate Ca²⁺ uptake.
-
After 10 seconds, add 900 µl of ice-cooled lanthanum chloride solution to stop the reaction.
-
Recover the vesicles on a nitrocellulose filter by suction filtration and wash three times with the lanthanum chloride solution.
-
Determine the concentration of Ca²⁺ uptake in the vesicles by measuring the ⁴⁵Ca radioactivity with a scintillation counter.
-
To determine Na⁺/Ca²⁺ exchange activity-independent Ca²⁺ uptake, repeat the procedure using the potassium-containing solution instead of the sodium-containing solution.
-
Evaluate the inhibitory effect of the test compounds by adding them as a DMSO solution and comparing the results to a vehicle-treated control group.
Inhibition of Protein Kinase Signaling Pathways
The MAPK/ERK pathway is a critical regulator of cell proliferation and survival. Small molecule inhibitors targeting kinases within this cascade, such as MEK, can effectively block downstream signaling.
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative targeting MEK.
The inhibitory activity of compounds against MEK kinase can be determined using various commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[4]
Materials:
-
Active MEK1 protein.
-
Inactive downstream substrate (e.g., ERK2).
-
Adenosine triphosphate (ATP).
-
Test compound (this compound derivative).
-
Kinase assay kit (e.g., ADP-Glo™ from Promega).
-
Kinase buffer.
-
Microplate reader (luminometer).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the compound dilutions, active MEK1 protein, and the inactive ERK2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for ADP production.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of MEK inhibition against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold and its broader phenoxyaniline class represent a valuable platform in medicinal chemistry. The synthetic tractability of the diaryl ether core allows for the generation of diverse chemical libraries for screening.[1] The demonstrated efficacy of phenoxyaniline derivatives as inhibitors of key signaling molecules like the Na⁺/Ca²⁺ exchanger and protein kinases underscores their therapeutic potential in oncology and cardiovascular medicine.[1]
Future research should focus on elucidating the structure-activity relationships of this compound derivatives to optimize their potency and selectivity for specific biological targets. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as clinical candidates. The continued exploration of this versatile scaffold, coupled with modern drug design strategies, holds significant promise for the development of novel and effective therapeutic agents.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Methyl-4-phenoxyaniline (CAS No. 13024-16-3). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical in a laboratory setting. As a primary aromatic amine, this compound requires careful handling due to its potential health hazards.[1][2] A thorough risk assessment should be conducted before commencing any work with this compound.
Chemical and Physical Properties
| Property | Value (for 4-phenoxyaniline) |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol [3] |
| Appearance | Brown, crystalline powder or solid[4] |
| Melting Point | 82-84 °C[4] |
| Boiling Point | 320.0 ± 25.0 °C at 760 mmHg[4] |
| Flash Point | 155.8 ± 16.4 °C[4] |
| Density | 1.1 ± 0.1 g/cm³[4] |
Hazard Identification and GHS Classification
This compound is classified as an irritant.[3] The following table summarizes the anticipated GHS classification based on information for similar aromatic amines.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is based on data for structurally related compounds and should be used for guidance. A definitive classification should be based on specific experimental data for this compound.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or face shield | To prevent contact with eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a dark place under an inert atmosphere.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is limited, the following sections describe standardized OECD (Organisation for Economic Co-operation and Development) test guidelines that are used to assess the safety of new chemical entities.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.[5][6][7]
Methodology:
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Dosing: The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Procedure: A stepwise procedure is used with three animals per step. The outcome of each step (mortality or no mortality) determines the next dose level.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439
This in vitro method is used to assess the skin irritation potential of a chemical, reducing the need for animal testing.[8][9][10]
Methodology:
-
Test System: A reconstituted human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Application: The test chemical is applied topically to the surface of the skin tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing. The tissue is then incubated for a further period (e.g., 42 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan salt is quantified.
-
Classification: The substance is classified as an irritant or non-irritant based on the percentage of cell viability compared to a negative control. A viability of ≤ 50% typically classifies the substance as an irritant.[11]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Disposal
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 3.1).
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Waste Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
Visualizations
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
First Aid Procedures for Exposure
Caption: A flowchart outlining the immediate first aid actions to be taken for different routes of exposure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. sterlab-store.com [sterlab-store.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-Methyl-4-phenoxyaniline: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 2-Methyl-4-phenoxyaniline, a key intermediate for professionals in pharmaceutical research and drug development. The protocols outlined below focus on established synthetic routes, offering a comparative analysis to aid in methodology selection.
Introduction
This compound is an aromatic amine derivative with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structural motif, featuring a diaryl ether linkage, is prevalent in numerous biologically active compounds. This document details two primary synthetic strategies for its preparation: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling, followed by a nitro group reduction.
Comparative Overview of Synthetic Routes
The synthesis of this compound is typically achieved in two main stages: the formation of a diaryl ether bond followed by the reduction of a nitro group. The choice between the Ullmann condensation and the Buchwald-Hartwig reaction for the initial C-O bond formation is a critical consideration.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper-based (e.g., CuI) | Palladium-based with phosphine ligands |
| Reaction Conditions | High temperatures (>150 °C), polar solvents (DMF, DMSO)[1] | Milder conditions, broader substrate scope[1] |
| Cost-Effectiveness | Generally more cost-effective due to the use of a copper catalyst[1] | Palladium catalysts and ligands can be more expensive[1] |
| Scalability | Scalable, but harsh conditions can be a drawback[1] | Often more attractive for scale-up due to milder conditions[1] |
Experimental Protocols
Route 1: Ullmann Condensation
This traditional method involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of this compound, 4-chloro-2-methylnitrobenzene is reacted with phenol, followed by reduction.
Step 1A: Synthesis of 2-methyl-4-phenoxynitrobenzene
-
Reagents: 4-chloro-2-methylnitrobenzene, Phenol, Potassium Carbonate (K₂CO₃), Copper(I) Iodide (CuI), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add phenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.
-
Stir the mixture and heat to 80°C to form the potassium phenoxide salt.
-
Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 150-160°C and maintain for 8-12 hours, monitoring the reaction progress by TLC or GC.[1]
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Step 1B: Reduction to this compound
-
Reagents: 2-methyl-4-phenoxynitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol/Water solvent mixture.
-
Procedure:
-
In a reaction vessel, create a slurry of iron powder (3.0-5.0 equivalents) in an ethanol/water mixture.
-
Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approx. 80°C).
-
Dissolve the crude nitro-intermediate from Step 1A in ethanol and add it dropwise to the refluxing iron slurry.
-
Maintain the reflux for 2-4 hours until the reduction is complete (monitor by TLC).[1]
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or vacuum distillation.[1]
Route 2: Buchwald-Hartwig C-O Coupling
This modern palladium-catalyzed method offers a milder alternative to the Ullmann condensation for the formation of the diaryl ether linkage.
Step 2A: Synthesis of 2-methyl-4-phenoxynitrobenzene
-
Reagents: 4-chloro-2-methylnitrobenzene, Phenol, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).
-
General Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium catalyst, phosphine ligand, and base.
-
The aryl halide (4-chloro-2-methylnitrobenzene) and phenol are added, followed by a suitable anhydrous solvent (e.g., toluene, dioxane).
-
The reaction mixture is heated (typically 80-110°C) and stirred for the required time (monitored by TLC or GC).
-
Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered to remove palladium residues.
-
The filtrate is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
-
Step 2B: Reduction to this compound
The reduction of the nitro-intermediate can be carried out using the same iron/ammonium chloride procedure as described in Step 1B.[1] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and clean method for this transformation.[1]
Quantitative Data Summary
| Step | Reaction | Reactants | Catalyst/Reagents | Typical Yield | Purity |
| 1A | Ullmann Condensation | 4-chloro-2-methylnitrobenzene, Phenol | CuI, K₂CO₃ | Data not available | Data not available |
| 1B | Nitro Reduction | 2-methyl-4-phenoxynitrobenzene | Fe, NH₄Cl | Data not available | Data not available |
Characterization Data
Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound did not yield direct results in the public domain. Researchers should perform full characterization of the synthesized product. For reference, the closely related isomer, 4-phenoxyaniline, exhibits a molecular ion peak at m/z 185 in its mass spectrum. It is expected that this compound (C₁₃H₁₃NO) will show a molecular ion peak at m/z 199.[2]
Visualized Synthesis Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving C-O bond formation followed by nitro group reduction. The Ullmann condensation represents a classical and cost-effective approach, while the Buchwald-Hartwig reaction provides a milder and often more efficient alternative. The choice of method will depend on factors such as scale, available resources, and substrate sensitivity. It is recommended that researchers optimize reaction conditions and fully characterize the final product using modern analytical techniques.
References
Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenoxyaniline via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a classical and pivotal reaction in organic synthesis for the formation of carbon-oxygen (C-O) bonds, enabling the construction of diaryl ethers.[1][2] Diaryl ether moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials science.[3][4] This application note provides a detailed protocol for the synthesis of 2-Methyl-4-phenoxyaniline, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with a copper-catalyzed Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the desired aniline.[5]
Traditionally, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[1][4] However, modern advancements have introduced milder reaction conditions through the use of various catalytic systems, including copper(I) salts with promoting ligands.[2][3][6] This document outlines a representative experimental procedure, presents key quantitative data in a structured format for easy comparison, and provides diagrams to illustrate the reaction workflow and the proposed catalytic cycle.
Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Ullmann Condensation: Coupling of 4-chloro-2-methyl-1-nitrobenzene with phenol using a copper catalyst to form 1-methyl-2-nitro-4-phenoxybenzene.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the final product, this compound.
Data Presentation
Table 1: Optimization of Ullmann Condensation Conditions for Diaryl Ether Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ (2.0) | Acetonitrile | 80 | 95 |
| 2 | CuI (10) | L-Proline (10) | K₃PO₄ (2.0) | Acetonitrile | 80 | 85 |
| 3 | CuI (10) | Salicylaldoxime (10) | K₃PO₄ (2.0) | Acetonitrile | 80 | 78 |
| 4 | CuIPPh₃ (5) | - | K₂CO₃ (2.0) | Toluene | 100-110 | Moderate to Good |
| 5 | CuCl (cat.) | TMHD | Cs₂CO₃ | NMP | Milder Temp. | - |
Data adapted from references[7][8][9]. Yields are representative for similar diaryl ether syntheses and may vary for the specific synthesis of 1-methyl-2-nitro-4-phenoxybenzene.
Table 2: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Notes |
| Iron (Fe) powder | NH₄Cl (catalytic) | Ethanol/Water | Reflux (~80) | Cost-effective, suitable for large scale.[5] |
| Tin(II) Chloride (SnCl₂·2H₂O) | - | Ethanol | Reflux | Common lab-scale reducing agent. |
| Hydrogen (H₂) | Pd/C | Ethanol/Methanol | Room Temp. | High efficiency, requires specialized equipment. |
Experimental Protocols
Part A: Synthesis of 1-methyl-2-nitro-4-phenoxybenzene (Ullmann Condensation)
Materials:
-
4-chloro-2-methyl-1-nitrobenzene
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask, add phenol (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add a suitable volume of DMF to dissolve the reactants.
-
Stir the mixture and heat to 80°C to form the potassium phenoxide salt.
-
Add 4-chloro-2-methyl-1-nitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.[5]
-
Heat the reaction mixture to 150-160°C and maintain for 8-12 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-2-nitro-4-phenoxybenzene.[5]
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part B: Synthesis of this compound (Nitro Group Reduction)
Materials:
-
Crude 1-methyl-2-nitro-4-phenoxybenzene
-
Iron (Fe) powder
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add iron powder (3.0-5.0 equivalents) and a solution of ammonium chloride (0.2 equivalents) in a mixture of ethanol and water.[5]
-
Heat the mixture to reflux (approximately 80°C).[5]
-
Dissolve the crude nitro-intermediate from Part A in ethanol and add it dropwise to the refluxing iron slurry.[5]
-
Maintain the reflux for 2-4 hours, monitoring the completion of the reduction by TLC.[5]
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.[5]
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.[5]
-
The product can be further purified by recrystallization or vacuum distillation.[5]
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Proposed catalytic cycle for the Ullmann condensation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination in Substituted Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction facilitates the coupling of amines with aryl halides or pseudohalides (e.g., triflates), offering a versatile and efficient pathway to synthesize substituted anilines.[3] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have established it as a superior alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4] This methodology is extensively used in the pharmaceutical and materials science industries, where the arylamine moiety is a common structural motif.[5]
The reaction is driven by a palladium catalyst, typically in its Pd(0) oxidation state, and is critically influenced by the choice of a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium center, promotes the key steps of the catalytic cycle, and influences the overall efficiency and scope of the reaction.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-limiting step of the cycle.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond as the substituted aniline product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A competing side reaction, β-hydride elimination, can sometimes occur, but the use of appropriate bulky ligands helps to suppress this pathway and favor the desired reductive elimination.[2]
References
Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-4-phenoxyaniline is a diaryl ether derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3][4] Its structural motif is a key component in various organic molecules. This document provides detailed protocols for the synthesis of this compound, focusing on two common and effective methods: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
General Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents and solvents. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7] Phenoxyaniline derivatives are generally considered irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[6][7][8][9]
Synthetic Routes
The synthesis of this compound is typically achieved in a two-step process:
-
Formation of the Diaryl Ether: This involves the coupling of a substituted phenol with an aryl halide.
-
Reduction of the Nitro Group: The intermediate nitro compound is then reduced to the desired aniline.
The two primary methods for the diaryl ether formation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.[10]
Method 1: Ullmann Condensation
The Ullmann condensation is a classic method that utilizes a copper catalyst, often at high temperatures.[10]
Experimental Protocol
Step 1: Synthesis of 1-Methyl-2-nitro-4-phenoxynaphthalene
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Add copper(I) iodide (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 150-160°C and stir for 8-12 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude nitro-intermediate.
Step 2: Reduction of 1-Methyl-2-nitro-4-phenoxynaphthalene
-
Dissolve the crude nitro-intermediate from Step 1 in ethanol in a round-bottom flask.
-
Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride (0.2 equivalents).[10]
-
Heat the mixture to reflux (approximately 80°C).[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of the Ullmann Condensation Workflow
Caption: Workflow for the synthesis of this compound via the Ullmann route.
Method 2: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.[10]
Experimental Protocol
Step 1: Synthesis of 1-Methyl-2-nitro-4-phenoxynaphthalene
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-methylnitrobenzene (1 equivalent), p-cresol (1.2 equivalents), a palladium catalyst such as Pd(OAc)2 (0.02 equivalents), and a suitable phosphine ligand like Xantphos (0.04 equivalents).
-
Add a base, typically cesium carbonate (Cs2CO3, 2 equivalents), and a dry, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110°C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude nitro-intermediate.
Step 2: Reduction of 1-Methyl-2-nitro-4-phenoxynaphthalene
-
Dissolve the crude nitro-intermediate in a solvent such as methanol or ethyl acetate.
-
Add a catalyst, for example, 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to obtain pure this compound.
Diagram of the Buchwald-Hartwig C-O Coupling Workflow
Caption: Workflow for the synthesis of this compound via the Buchwald-Hartwig route.
Data Presentation
The following table summarizes the typical reaction parameters for the two synthetic routes. Please note that these are representative values and may require optimization for specific laboratory conditions.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Aryl Halide | 4-chloro-2-methylnitrobenzene | 4-bromo-2-methylnitrobenzene |
| Phenol | p-cresol | p-cresol |
| Catalyst | Copper(I) iodide | Pd(OAc)2 / Phosphine Ligand |
| Base | Potassium carbonate | Cesium carbonate |
| Solvent | DMF | Toluene or Dioxane |
| Temperature | 150-160°C | 80-110°C |
| Reaction Time | 8-12 hours | 4-12 hours |
| Nitro Reduction | Fe / NH4Cl | Catalytic Hydrogenation (Pd/C, H2) |
| Yield | Moderate to Good | Good to Excellent |
| Scale-up Suitability | Cost-effective but harsh conditions | Milder conditions, potentially higher cost |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in C-O Coupling | Inactive catalyst, impure reagents, non-optimal temperature or base. | Ensure the use of an active catalyst and dry, pure reagents. Optimize the reaction temperature and screen different bases. |
| Incomplete Nitro Reduction | Insufficient reducing agent, deactivated catalyst. | Increase the equivalents of the reducing agent or use a fresh catalyst. The reaction time or temperature may also need to be increased. |
| Side Product Formation | Non-optimal reaction conditions. | Adjust the reaction temperature, time, and stoichiometry of the reagents. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 13024-16-3|RUO [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. 2-Phenoxyaniline 99 2688-84-8 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 2-Methyl-4-phenoxyaniline, a key intermediate in the synthesis of various organic compounds. The primary purification techniques discussed are recrystallization and column chromatography. Protocols for acid-base extraction and vacuum distillation are also presented as viable alternatives. This guide includes troubleshooting for common issues encountered during purification and methods for assessing purity.
Introduction
This compound is an aromatic amine whose purity is crucial for the successful synthesis of downstream products in pharmaceutical and chemical research. The common impurities in synthetically prepared this compound can include unreacted starting materials, byproducts from side reactions, residual catalysts, and degradation products.[1] The choice of purification method depends on the nature and quantity of these impurities, as well as the physical state of the crude product. For solid materials, recrystallization is often a simple and effective first choice, while for liquid products or complex mixtures, column chromatography or vacuum distillation are powerful purification techniques.[1]
Purification Methodologies
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at elevated temperatures but poorly at lower temperatures, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[1][2]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Commonly used solvents for anilines include aqueous ethanol, isopropanol, and toluene.[1][3]
-
-
Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1] The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[1]
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.[1]
-
-
Isolation and Drying:
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid.[1] | Reheat the solution to redissolve the oil and allow it to cool more slowly. Seeding with a pure crystal can also help.[1] |
| No crystals form upon cooling. | Too much solvent was used, or nucleation is inhibited.[4] | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal.[4] |
| Crystals are colored. | Presence of colored impurities, possibly from oxidation of the aniline.[1] | Add activated charcoal during the dissolution step to adsorb the colored impurities.[1] |
Workflow for Recrystallization
References
Characterization of 2-Methyl-4-phenoxyaniline: A Comprehensive Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2-Methyl-4-phenoxyaniline, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Given the importance of purity and structural confirmation in drug development and chemical research, this guide outlines a multi-technique approach for a thorough characterization of this compound. The methodologies described herein are based on established analytical principles for aromatic amines and phenoxy compounds.
Overview of Analytical Techniques
A comprehensive characterization of this compound (Molecular Formula: C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol , CAS: 13024-16-3) necessitates a combination of chromatographic and spectroscopic techniques.[1][2] This approach ensures the confirmation of its chemical identity, assessment of its purity, and identification of any potential impurities. The primary analytical methods covered in this guide include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification, purity assessment, and analysis of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional groups.
-
Thermal Analysis (DSC/TGA): To determine thermal properties such as melting point and decomposition temperature.
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Figure 1. Analytical Workflow for this compound Characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound due to its high resolution and quantitative accuracy. A reversed-phase method is typically suitable for this type of aromatic amine.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% formic acid.[3] The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of about 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity by the area normalization method or by using an external standard calibration.
Data Presentation
| Parameter | Illustrative Value |
| Retention Time (min) | 5.8 |
| Purity (%) | > 98.0 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Note: The illustrative values are based on typical performance for similar aromatic amines and may vary depending on the specific instrumentation and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of this compound and for detecting any volatile impurities. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2]
Experimental Protocol
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or Ethyl Acetate (for sample preparation)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
-
Analysis: Inject the sample solution into the GC-MS system and acquire the total ion chromatogram (TIC) and mass spectra.
Data Presentation
| Parameter | Illustrative Value |
| Retention Time (min) | 15.2 |
| Molecular Ion [M]⁺ (m/z) | 199.1 |
| Key Fragment Ions (m/z) | To be determined from the experimental spectrum. |
| Predicted [M+H]⁺ (m/z) | 200.10700[4] |
| Predicted [M+Na]⁺ (m/z) | 222.08894[4] |
Note: The illustrative retention time is an estimate. The predicted m/z values are from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters on a 400 MHz spectrometer may include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
Expected Spectral Features and Illustrative Data
¹H NMR:
-
Aromatic Protons: A series of multiplets in the range of δ 6.5-7.5 ppm. The specific splitting patterns will depend on the substitution on both aromatic rings.
-
Amine Protons (-NH₂): A broad singlet typically in the range of δ 3.5-4.5 ppm, which can vary with concentration and solvent.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.2 ppm.
| Proton Type | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 6.5 - 7.5 | Multiplets |
| -NH₂ | ~ 4.0 | Broad Singlet |
| -CH₃ | ~ 2.2 | Singlet |
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitrogen, oxygen, and methyl groups will have distinct chemical shifts.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.
| Carbon Type | Illustrative Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-CH₃ | 125 - 135 |
| -CH₃ | 15 - 25 |
Note: The illustrative chemical shifts are based on typical values for substituted anilines and phenoxy compounds and should be confirmed by experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer.
Procedure:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Presentation
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (typically two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O-C Stretch (Ether) | 1200 - 1250 (asymmetric) |
| C-N Stretch (Amine) | 1250 - 1350 |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of this compound, such as its melting point and thermal stability.[5]
Experimental Protocol
Instrumentation:
-
DSC instrument
-
TGA instrument
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 25 °C to 200 °C).
-
The melting point is determined from the peak of the endothermic transition.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
The onset of weight loss indicates the decomposition temperature.
-
Data Presentation
| Parameter | Illustrative Value |
| Melting Point (DSC, °C) | To be determined |
| Decomposition Onset (TGA, °C) | > 200 |
Note: The illustrative decomposition onset is an estimate based on the stability of similar compounds.
Visualization of Key Relationships
The following diagram illustrates the relationship between the different analytical techniques and the information they provide for the characterization of this compound.
Caption: Figure 2. Interrelationship of Analytical Techniques and Derived Information.
Conclusion
A comprehensive characterization of this compound is essential for its application in research and development. The combination of chromatographic, spectroscopic, and thermal analysis techniques described in this guide provides a robust framework for confirming its identity, determining its purity, and establishing its key physicochemical properties. The provided protocols and illustrative data serve as a valuable resource for scientists and researchers working with this and similar compounds. It is recommended to validate these methods in-house to ensure their suitability for the intended purpose.
References
Application Notes and Protocols for 2-Methyl-4-phenoxyaniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenoxyaniline is a versatile chemical intermediate belonging to the phenoxyaniline class of compounds. These molecules, characterized by a diaryl ether linkage, serve as crucial building blocks in the synthesis of a wide range of organic molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] The presence of a reactive amino group and the ability to undergo further substitution on the aromatic rings make this compound a valuable scaffold for creating complex molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its synthesis and derivatization into potentially bioactive compounds.
Applications of this compound
This compound and its derivatives are key intermediates in the development of various functional molecules:
-
Pharmaceuticals: The phenoxyaniline scaffold is present in numerous compounds with diverse biological activities. Derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2] For instance, the broader class of phenoxyanilines are intermediates in the synthesis of drugs like the anti-inflammatory Nimesulide.[1]
-
Agrochemicals: Phenoxy-containing compounds are integral to the agrochemical industry, particularly in the development of herbicides.[3] The structural motif of this compound can be incorporated into molecules designed to target specific biological pathways in weeds. For example, the related compound 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely used herbicide.[4][5]
-
Dyes and Pigments: Aniline derivatives are foundational in the synthesis of azo dyes. The phenoxy group in this compound can influence the chromophoric properties of the resulting dyes, affecting their color and stability.[1][6]
-
Materials Science: Substituted phenoxyanilines are utilized in the creation of high-performance polymers, such as polyamides and polyanilines, to enhance their thermal stability and mechanical properties.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of a diaryl ether bond followed by the reduction of a nitro group. The most common methods for the C-O bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.[7]
Logical Workflow for Synthesis
Caption: Synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation and Nitro Reduction
This protocol is adapted from methods used for structurally similar compounds.[7]
Step 1: Ullmann Condensation to form 2-Methyl-4-phenoxy-1-nitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Formation of Phenoxide: Stir the mixture and heat to approximately 80°C to facilitate the formation of the potassium phenoxide salt.
-
Addition of Reagents: To the reaction mixture, add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude 2-methyl-4-phenoxy-1-nitrobenzene from the previous step in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add iron powder (excess) and a small amount of ammonium chloride solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the completion of the reduction by TLC.
-
Work-up: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol. Combine the filtrates and remove the ethanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purification: The crude product can be further purified by column chromatography or vacuum distillation.
Protocol 2: Synthesis of Quinoxaline Derivatives
This compound can be used as a precursor for the synthesis of quinoxaline derivatives, which are known for their broad range of biological activities.[8][9] This protocol outlines a general procedure for the condensation reaction to form quinoxalines.
Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxaline derivatives.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol, add an equimolar amount of a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).
-
Catalyst: Add a catalytic amount of a suitable acid, such as acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.
Data Presentation
The following tables summarize key data related to the synthesis and potential applications of this compound and its derivatives.
Table 1: Illustrative Reaction Parameters for Diaryl Ether Synthesis
| Reaction Type | Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ullmann Condensation | 4-Chloro-2-methylnitrobenzene | 4-Methylphenol | CuI | K₂CO₃ | DMF | 150-160 | 75-85 | [7] |
| Buchwald-Hartwig Amination | 1-Bromo-4-phenoxybenzene | 2-Methylamine | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 80-110 | 80-95 | [10][11] |
Table 2: Biological Activities of Phenoxyaniline Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |
| Transition metal complexes of 2-phenoxyaniline | Anti-inflammatory, Antimicrobial | Various microbial strains | A nickel(II) complex showed high potency. | [12] |
| Quinoxaline derivatives | Antibacterial, Antifungal | Staphylococcus aureus, Escherichia coli, Candida albicans | Broad-spectrum antimicrobial activity. | [8][9] |
| Amides of 4-phenoxyaniline | Neuroprotective | Neuronal cell cultures | Protection against glutamate-induced cell death. | [2] |
| Polymeric nanocomposites of phenoxyaniline | Cytotoxic | Lung and prostate cancer cell lines | Significant anticancer activity. | [1] |
Signaling Pathway Visualization
Derivatives of phenoxyaniline have been shown to interact with various biological targets. For example, some derivatives act as inhibitors of specific signaling pathways implicated in cancer.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocols provided herein offer a foundation for the preparation and derivatization of this compound. Further exploration of the structure-activity relationships of this compound derivatives is likely to lead to the discovery of novel molecules with enhanced biological and material properties.
References
- 1. This compound|CAS 13024-16-3|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Methyl-4-chlorophenoxyacetic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uclmail.net [uclmail.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. tandfonline.com [tandfonline.com]
Applications of 2-Methyl-4-phenoxyaniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenoxyaniline is an aromatic amine derivative belonging to the class of diaryl ethers. The phenoxyaniline scaffold is a significant pharmacophore in medicinal chemistry due to its structural versatility, which allows for a wide range of modifications to modulate its physicochemical and biological properties.[1][2] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly in the field of oncology, where they have shown promise as inhibitors of various protein kinases involved in cancer cell signaling pathways.[3][4] The stable diaryl ether linkage, combined with the potential for diverse substitution patterns on both aromatic rings, makes this class of compounds an attractive starting point for the design and development of novel therapeutic agents.[2]
This document provides detailed application notes on the potential uses of this compound and its analogs in medicinal chemistry, along with comprehensive experimental protocols for their synthesis and biological evaluation.
Application Notes
Anticancer Potential
Phenoxyaniline derivatives have emerged as a promising scaffold for the development of anticancer agents.[3] The biological activity of these compounds is highly dependent on the substitution patterns on both the aniline and phenoxy rings.[3] The position of substituents can influence their interaction with biological targets, such as protein kinases, thereby affecting their cytotoxic effects on cancer cells.[3]
Derivatives of the closely related 4-phenoxyaniline have been investigated as inhibitors of key signaling molecules such as Mitogen-activated protein kinase kinase (MEK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial components of pathways frequently dysregulated in cancer, like the Ras/Raf/MEK/ERK and PI3K/AKT signaling cascades.[4][5][6][7]
Kinase Inhibition
The primary mechanism through which many phenoxyaniline derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. The phenoxyaniline core can serve as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases.
For instance, the introduction of a cyano group on a quinoline ring attached to a phenoxyaniline moiety has led to the development of potent MEK inhibitors with low nanomolar IC50 values.[2][8] Similarly, substitutions on the 4-anilinoquinazoline scaffold, which shares structural similarities with phenoxyaniline, have yielded potent dual inhibitors of EGFR and VEGFR-2.[7]
Quantitative Data
While specific quantitative biological data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally related phenoxyaniline and anilinoquinazoline derivatives to illustrate the potential potency and selectivity that can be achieved with this scaffold.
Table 1: Inhibitory Activity of Phenoxyaniline and Anilinoquinazoline Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-Cyano-4-(phenoxyanilino)quinolines | MEK | 5.7 - 25 | [2] |
| 4-Anilinoquinazoline Derivatives | EGFR | 0.47 | [5] |
| 2-Chloro-4-anilino-quinazolines | VEGFR-2 | ~70 - 500 | [7] |
| Anilino-1,4-naphthoquinones | EGFR | 3.96 - 18.64 | [9] |
| 4-Morpholino-2-phenylquinazolines | PI3K p110α | 2.0 | [10] |
Table 2: Cytotoxicity of Phenoxyaniline and Related Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Alkenylimidazo[1,2-a]pyrimidines | A549 (Lung Carcinoma) | 5.988 | [11] |
| 2-Alkenylimidazo[1,2-a]pyrimidines | MCF-7 (Breast Adenocarcinoma) | 39.0 - 43.4 | [11] |
| Quinoxaline Derivatives | HCT116 (Colon Carcinoma) | 2.5 - 4.4 | [12] |
| 4-Anilinoquinolinylchalcone Derivatives | MDA-MB-231 (Breast Cancer) | 32.5 | [13] |
| 2-Methyl-9-substituted acridines | A-549 (Lung Carcinoma) | 187.5 | [14] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 (Prostate Carcinoma) | 52 - 80 | [15] |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol describes a two-step synthesis involving a copper-catalyzed Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group.
Step 1: Synthesis of 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene
-
Reagents: 4-chloro-2-methylnitrobenzene, p-cresol (4-methylphenol), Potassium carbonate (K₂CO₃), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add p-cresol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.
-
Stir the mixture and heat to 80°C to form the potassium phenoxide salt.
-
Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 150-160°C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Step 2: Reduction of 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene to this compound
-
Reagents: 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol/Water solvent mixture.
-
Procedure:
-
In a reaction vessel, create a slurry of iron powder (5.0 equivalents) in a 4:1 mixture of ethanol and water.
-
Heat the slurry to reflux and then add the nitro-intermediate from Step 1 portion-wise.
-
Maintain the reflux for 2-4 hours until the reduction is complete (monitor by TLC).
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it to yield the crude this compound, which can be further purified by recrystallization or vacuum distillation.
-
Biological Evaluation: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-4-phenoxyaniline in the Synthesis of Bioactive Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a bioactive quinoline derivative, 6-methyl-8-phenoxyquinoline, using 2-Methyl-4-phenoxyaniline as a key starting material. The protocol is based on the well-established Skraup reaction, a classic and versatile method for quinoline synthesis.[1][2][3][4] Quinolines and their derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7][8][9]
Introduction
This compound is a substituted aniline that serves as a valuable building block in the synthesis of more complex heterocyclic structures. Its bifunctional nature, possessing both a reactive aniline moiety and a phenoxy group, makes it an attractive precursor for generating novel bioactive molecules. The Skraup synthesis provides a direct and efficient method to construct the quinoline scaffold from aniline derivatives.[1][2][10] This reaction involves the cyclization of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.[1][4] The resulting substituted quinoline, in this case, 6-methyl-8-phenoxyquinoline, is a promising candidate for biological screening due to the known bioactivities of related phenoxyquinoline compounds. For instance, various phenoxyquinoline derivatives have demonstrated potent antitumor activities.[5][6]
Synthesis of 6-methyl-8-phenoxyquinoline via Skraup Reaction
The Skraup reaction is a robust method for the synthesis of quinolines. The reaction of this compound with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene is expected to yield 6-methyl-8-phenoxyquinoline. The reaction is notoriously exothermic and requires careful control.[3][10]
Table 1: Reactants and Product for the Synthesis of 6-methyl-8-phenoxyquinoline
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₁₃H₁₃NO | 199.25 | Starting Material | |
| Glycerol | C₃H₈O₃ | 92.09 | Reactant (Acrolein precursor) | |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst and Dehydrating Agent | |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Oxidizing Agent | |
| 6-methyl-8-phenoxyquinoline | ![]() | C₁₆H₁₃NO | 235.28 | Product |
Note: The structure for 6-methyl-8-phenoxyquinoline is a predicted outcome of the reaction.
Experimental Protocol: Skraup Synthesis of 6-methyl-8-phenoxyquinoline
This protocol is a representative procedure adapted from general Skraup synthesis methodologies.[3][10][11]
Materials:
-
This compound
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (optional, to moderate the reaction)[11]
-
Sodium hydroxide solution (40%)
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Recrystallization solvent (e.g., Ethanol or Methanol)
Equipment:
-
Round-bottom flask (e.g., 500 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add this compound (0.1 mol).
-
Addition of Reagents: To the flask, add anhydrous glycerol (0.3 mol) and nitrobenzene (0.12 mol). If desired, add a small amount of ferrous sulfate heptahydrate to control the reaction's exothermicity.[11]
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (0.4 mol) through a dropping funnel. The addition should be done carefully in a fume hood, as the reaction is highly exothermic.
-
Heating: Gently heat the mixture in a heating mantle or oil bath. Once the reaction starts, it may become self-sustaining for a period. Maintain a gentle reflux for 3-4 hours.[10]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralization: Neutralize the acidic solution by slowly adding a 40% sodium hydroxide solution until the mixture is alkaline. This step should be performed in an ice bath to control the heat generated.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 6-methyl-8-phenoxyquinoline by recrystallization from a suitable solvent such as ethanol or methanol.
Diagrams
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and pharmacological evaluation of novel 4-phenoxyquinoline derivatives as potential antitumor agents [journal.hep.com.cn]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2-Methyl-4-phenoxyaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenoxyaniline is an aromatic amine with a unique molecular architecture that makes it a valuable building block in the field of materials science. Its structure, featuring a diaryl ether linkage, a methyl group, and a reactive amine functionality, allows for its incorporation into a variety of polymers to enhance their thermal, mechanical, and solubility properties. Phenoxyaniline-based compounds are recognized as important intermediates in the synthesis of high-performance polymers such as polyamides and polyimides, which are sought after for applications demanding high thermal stability and robust mechanical characteristics.[1] The reactivity of this compound is primarily centered around its nucleophilic amino group, which readily participates in polymerization reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polymers.
Applications in Materials Science
The primary application of this compound in materials science is as a monomer for the synthesis of advanced polymers. The incorporation of its rigid, yet kinked, phenoxy-substituted backbone into polymer chains can disrupt close packing, leading to enhanced solubility and processability without significantly compromising thermal stability.
High-Performance Polyamides
Aromatic polyamides, or aramids, are a class of polymers known for their exceptional strength and thermal resistance. By incorporating this compound as a diamine monomer, novel polyamides with modified properties can be synthesized. The phenoxy side group can increase the free volume within the polymer matrix, improving solubility in organic solvents and facilitating processing.
Thermally Stable Polyimides
Polyimides are renowned for their outstanding thermal and oxidative stability, chemical resistance, and excellent mechanical properties. The use of this compound in the synthesis of polyimides can lead to materials with improved processability. The general two-step method for polyimide synthesis involves the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[2][3]
Quantitative Data Presentation
The following tables summarize typical quantitative data for high-performance polymers analogous to those that could be synthesized using this compound. This data is provided for comparative purposes to illustrate the expected performance characteristics.
Table 1: Thermal Properties of Aromatic Polyamides Containing Bulky Side Groups
| Polymer Reference | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) | Char Yield at 800°C (Nitrogen, %) |
| Polyamide with Adamantane Pendent Groups | 249 - 309 | 486 - 517 | 53 - 61 |
| Polyamide with Anthrone and Pyridine Groups | 263 - 355 | 415 - 441 | > 50 |
| Polyamide with (1-piperidinyl)triphenylamine Moieties | 288 - 318 | > 500 | Not Reported |
Data sourced from analogous systems for illustrative purposes.[4][5][6]
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer Reference | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyamide with Adamantane Pendent Groups | 64 - 86 | 1.8 - 2.2 | 10 - 18 |
| Polyamide with Anthrone and Pyridine Groups | 84 - 97 | 2.1 - 3.2 | 4 - 13 |
Data sourced from analogous systems for illustrative purposes.[4][5]
Table 3: Solubility of Aromatic Polyamides in Organic Solvents
| Polymer Reference | NMP | DMAc | DMF | Pyridine | THF |
| Polyamide with Adamantane Pendent Groups | ++ | ++ | ++ | ++ | + |
| Polyamide with Anthrone and Pyridine Groups | ++ | ++ | ++ | ++ | ++ |
| Polyamide with Trifluoromethyl/Cyano Pendent Groups | ++ (with LiCl) | ++ (with LiCl) | - | - | - |
Key: ++ = Soluble at room temperature; + = Soluble on heating; - = Insoluble. NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; Pyridine; THF: Tetrahydrofuran. Data sourced from analogous systems for illustrative purposes.[4][5]
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and an aromatic dicarboxylic acid chloride, such as terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), dried
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Add a few drops of anhydrous pyridine as an acid scavenger.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Dry the polyamide product in a vacuum oven at 80°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide linkages.
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Viscometry: To determine the inherent viscosity and estimate the molecular weight.
-
Thermal Analysis (TGA/DSC): To evaluate thermal stability and glass transition temperature.
Protocol 2: Synthesis of a Polyimide via a Two-Step Polycondensation
This protocol outlines the synthesis of a polyimide from this compound and a dianhydride, such as pyromellitic dianhydride (PMDA).
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Procedure: Step 1: Synthesis of Poly(amic acid) Precursor
-
In a dry, nitrogen-purged flask, dissolve a precise molar amount of this compound in anhydrous DMAc.
-
Once the diamine is fully dissolved, add an equimolar amount of PMDA in one portion with vigorous stirring.
-
Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio relative to the repeating unit) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour, and then heat to 100°C for 3 hours.
-
Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the solid polymer, wash it with methanol, and dry it under vacuum at 150°C.
Alternative Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in an oven under a nitrogen atmosphere with a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.
Characterization:
-
FTIR Spectroscopy: To monitor the conversion of the poly(amic acid) to the polyimide by observing the appearance of imide-specific absorption bands and the disappearance of amic acid bands.
-
Thermal Analysis (TGA/DSC): To determine the thermal properties of the final polyimide.
-
Mechanical Testing: To evaluate the tensile properties of the polyimide film.
Mandatory Visualizations
Caption: Workflow for the synthesis of aromatic polyamides.
Caption: Two-step synthesis workflow for polyimides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-phenoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Methyl-4-phenoxyaniline. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful synthesis and yield improvement.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound is typically a two-step process. The first and most critical step is the formation of the diaryl ether bond, followed by the reduction of a nitro group to an amine. The two primary methods for the diaryl ether formation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1]
Q2: Which synthesis route, Ullmann or Buchwald-Hartwig, is more suitable for large-scale production?
A2: Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling can be scaled up, but they have different considerations. The Ullmann condensation is a more traditional and cost-effective method that utilizes a copper catalyst. However, it often requires high reaction temperatures (typically >150 °C) and high-boiling polar solvents like DMF or DMSO, which can be disadvantageous on an industrial scale.[1] The Buchwald-Hartwig reaction, which uses a palladium catalyst, generally proceeds under milder conditions and has a broader substrate scope. While the palladium catalyst and its associated phosphine ligands can be more expensive, the milder conditions and potentially higher yields can make it a more attractive option for scaling up, especially when dealing with sensitive functional groups.[1]
Q3: What are the critical parameters to control during the synthesis?
A3: For the C-O coupling step, critical parameters include the choice of catalyst (and ligand for the Buchwald-Hartwig reaction), the base, the solvent, and the temperature.[1] For the subsequent nitro group reduction, the choice of reducing agent, catalyst (if applicable), solvent, and temperature are crucial to ensure complete conversion without unwanted side reactions.
Q4: What are common side reactions and impurities I should be aware of?
A4: In the C-O coupling step, common side reactions include the homocoupling of the starting materials and dehalogenation of the aryl halide. During the nitro reduction, incomplete reduction can result in the persistence of the nitro-intermediate. Inefficient purification can also lead to the final product being contaminated with unreacted starting materials or byproducts.[1]
Q5: How is the final product, this compound, typically purified?
A5: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system is a common technique to obtain a highly pure product. Column chromatography is another effective method for separating the desired product from impurities.[1] In some cases, vacuum distillation can also be employed.
Troubleshooting Guides
Ullmann Condensation Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive copper catalyst. | Use freshly prepared or activated copper powder. |
| Insufficiently high temperature. | Ensure the reaction temperature is maintained above 150°C.[1] | |
| Presence of water in the reaction. | Use anhydrous reagents and solvents. | |
| Poor quality of reagents or solvent. | Purify starting materials if necessary. | |
| Formation of Significant Side Products (e.g., homocoupling) | Reaction temperature is too high or reaction time is too long. | Optimize reaction conditions, particularly temperature and reaction time. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the aryl halide and phenol. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to minimize product solubility. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Buchwald-Hartwig C-O Coupling Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst or ligand degradation due to oxygen. | Ensure the reaction is set up under an inert atmosphere (N₂ or Ar).[1] |
| Incorrect choice of ligand for the substrate. | Screen different phosphine ligands to find the optimal one for your specific aryl halide and phenol. | |
| Inappropriate base or solvent. | Optimize the base and solvent combination. Weaker bases like cesium carbonate are often effective.[1] | |
| Catalyst poisoning. | Ensure starting materials are free of impurities that could poison the palladium catalyst.[1] | |
| Incomplete Reaction | Insufficient catalyst loading. | Increase the catalyst and ligand loading. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC. | |
| Product is Impure | Presence of dehalogenated starting material. | This can be a side reaction; optimize the ligand and reaction conditions to minimize it. |
| Residual palladium in the final product. | Employ appropriate purification techniques to remove palladium, such as treatment with activated carbon or a scavenger resin. |
Nitro Group Reduction Step
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Insufficient amount of reducing agent. | Increase the equivalents of the reducing agent (e.g., iron powder, tin(II) chloride).[1] |
| Deactivation of the catalyst (for catalytic hydrogenation). | Use a fresh catalyst (e.g., Pd/C) or increase the catalyst loading.[1] | |
| Low reaction temperature or short reaction time. | Increase the reaction temperature and/or extend the reaction time.[1] | |
| Formation of Side Products (e.g., azo compounds) | Use of overly harsh reducing agents. | For aromatic nitro compounds, avoid strong reducing agents like LiAlH₄ which can lead to azo compounds.[2] |
| Reaction conditions are not optimized. | Adjust the pH and temperature to favor the formation of the desired amine. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Diaryl Ether Formation
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper-based (e.g., CuI, Cu₂O, Cu powder) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often not required, but can be beneficial (e.g., phenanthroline, N,N-dimethylglycine) | Required (e.g., phosphine ligands like Xantphos, BINAP)[1] |
| Base | Strong inorganic bases (e.g., K₂CO₃, KOH)[1] | Weaker bases often suffice (e.g., Cs₂CO₃, K₃PO₄)[1] |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO)[1] | Aprotic solvents (e.g., Toluene, Dioxane)[1] |
| Temperature | High (typically 150-220 °C)[1] | Mild to moderate (typically 80-120 °C)[1] |
| Typical Yield | Moderate to good | Good to excellent |
Table 2: Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Fe / acid (e.g., HCl, AcOH) | Acidic aqueous solution, heating | Inexpensive, mild, and effective for many substrates.[2] | Requires neutralization and removal of iron salts. |
| SnCl₂ / acid | Acidic solution | Mild reducing agent, good for substrates with other reducible functional groups.[2] | Stoichiometric amounts of tin salts are produced as waste. |
| H₂ / Pd/C | Hydrogen atmosphere, various solvents | Clean reaction with water as the only byproduct, high yields.[2] | Can reduce other functional groups, requires specialized equipment for handling hydrogen gas. |
| Raney Nickel | Hydrogen atmosphere, various solvents | Effective for nitro group reduction, can be used when dehalogenation is a concern.[2] | Pyrophoric nature requires careful handling. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild and can be selective. | Can generate sulfur byproducts. |
Experimental Protocols
Protocol 1: Ullmann Condensation Route for this compound
Step 1A: Synthesis of 1-Methyl-2-nitro-4-phenoxybenzene (Diaryl Ether Intermediate)
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add p-cresol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to N,N-dimethylformamide (DMF).
-
Stir the mixture and heat to approximately 80 °C to facilitate the formation of the potassium phenoxide salt.
-
Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.[1]
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 8-12 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or toluene.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 1B: Reduction of 1-Methyl-2-nitro-4-phenoxybenzene to this compound
-
In a separate reaction vessel, prepare a slurry of iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approximately 80 °C).[1]
-
Dissolve the crude nitro-intermediate from Step 1A in ethanol and add it dropwise to the refluxing iron slurry.[1]
-
Maintain the reflux for 2-4 hours, monitoring the completion of the reduction by TLC.[1]
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
The crude product can be further purified by recrystallization or vacuum distillation.
Protocol 2: Buchwald-Hartwig C-O Coupling Route for this compound
Step 2A: Synthesis of 1-Methyl-2-nitro-4-phenoxybenzene (Diaryl Ether Intermediate)
-
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Add 4-bromo-2-methylnitrobenzene (1.0 equivalent) and p-cresol (1.2 equivalents) to the flask.
-
Add anhydrous toluene or dioxane as the solvent.
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C for 6-10 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite and wash the celite with additional toluene.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the nitro-intermediate.
Step 2B: Reduction to this compound
The reduction of the nitro-intermediate can be carried out using the same procedure as described in Step 1B (using iron powder). Alternatively, catalytic hydrogenation is a clean and efficient method:
-
Dissolve the nitro-intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add 5-10 mol% of palladium on carbon (Pd/C) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the this compound product.
Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Ullmann Condensation of Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Ullmann condensation of anilines. Our resources are designed to help you diagnose and resolve common side reactions and optimize your reaction conditions for successful N-arylation.
Troubleshooting Guides
Undesired side reactions are a common challenge in Ullmann condensations. This section provides a systematic approach to identifying and mitigating these issues.
Problem 1: Low or No Yield of the Desired N-Aryl Product
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Old or improperly stored copper sources can be oxidized and inactive. Consider pre-activating the copper catalyst. |
| Inappropriate Ligand | Screen a variety of ligands. For electron-rich anilines, N,N-dimethylglycine or L-proline can be effective. For sterically hindered substrates, a phenanthroline-based ligand might be necessary.[1] |
| Suboptimal Base | The base is crucial for deprotonating the aniline. Screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and selectivity. |
| Incorrect Solvent | High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.[2] Ensure the solvent is anhydrous, as water can promote side reactions. |
| Low Reaction Temperature | Traditional Ullmann reactions often require high temperatures (100-210 °C).[2] If using a modern ligand-accelerated system, start around 100-120 °C and adjust as needed. |
| Aryl Halide Reactivity | Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive halides, consider using a more active catalyst system or higher temperatures. Electron-withdrawing groups on the aryl halide generally increase reactivity.[2] |
Problem 2: Significant Formation of Side Products
The formation of side products is a primary challenge in achieving high yields and purity. The most common side reactions are hydrodehalogenation of the aryl halide and homocoupling of the aryl halide.
Identifying and Quantifying Side Products:
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended for the analysis of the reaction mixture.
-
GC-MS: Ideal for identifying and quantifying volatile components, including the starting materials, the desired product, the hydrodehalogenated arene, and the biaryl byproduct.
-
HPLC: Useful for monitoring the reaction progress and quantifying all components, especially less volatile products and starting materials.
A detailed analytical protocol is provided in the "Experimental Protocols" section.
Troubleshooting Specific Side Reactions:
| Side Reaction | Description | Mitigation Strategies |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene (Ar-X → Ar-H). | This is often caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar). The choice of ligand and base can also influence the extent of this side reaction. |
| Aryl Halide Homocoupling | Two molecules of the aryl halide couple to form a biaryl (2 Ar-X → Ar-Ar). | This side reaction is more prevalent at higher temperatures and with more reactive aryl halides (iodides). Reducing the reaction temperature, using a less reactive aryl halide (if possible), or optimizing the ligand-to-copper ratio can help minimize this byproduct. |
| Aniline Homocoupling | Two molecules of the aniline couple, though this is less common than aryl halide homocoupling. | This may be promoted by certain catalyst systems or the presence of an oxidant. Ensure the reaction is run under inert conditions. |
Quantitative Data on Side Reactions
The following table summarizes the impact of reaction conditions on product and side product distribution in a model Ullmann condensation of an aniline with an aryl iodide. Note: This data is a representative compilation from multiple sources and should be used as a general guide.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| CuI (10 mol%) | K₂CO₃ | DMF | 140 | 65 | 15 | 10 |
| CuI (10 mol%) / L-Proline (20 mol%) | K₂CO₃ | DMSO | 110 | 85 | 5 | 5 |
| CuI (10 mol%) / Phenanthroline (20 mol%) | Cs₂CO₃ | Dioxane | 100 | 90 | <5 | <5 |
| Cu₂O (10 mol%) | K₃PO₄ | NMP | 160 | 55 | 25 | 15 |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann condensation of anilines?
A1: Copper(I) salts such as CuI and CuBr are the most commonly used and generally most effective catalyst precursors.[2] While Cu(0) and Cu(II) sources can be used, they often require in situ reduction or activation to form the active Cu(I) species. The purity of the copper source is critical for catalytic activity.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is crucial for modern, lower-temperature Ullmann condensations. The optimal ligand depends on the specific substrates. For many aniline couplings, simple and inexpensive ligands like N,N-dimethylglycine and L-proline are effective. For more challenging substrates, such as sterically hindered anilines or aryl halides, bidentate nitrogen ligands like 1,10-phenanthroline can significantly improve yields.[3] It is often necessary to screen a small library of ligands to find the best one for a particular reaction.
Q3: What is the role of the base, and which one should I use?
A3: The base plays a critical role in deprotonating the aniline to form the more nucleophilic anilide, which then coordinates to the copper center. Common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used. The choice of base can affect the reaction rate and selectivity, so it is a key parameter to optimize.
Q4: My reaction is not going to completion. What should I do?
A4: If your reaction has stalled, consider the following:
-
Increase the temperature: Ullmann reactions are often temperature-sensitive.
-
Check your reagents: Ensure your copper catalyst is active and your solvent is anhydrous.
-
Change the ligand or base: A different ligand or base might be more effective for your specific substrates.
-
Increase the reaction time: Some Ullmann couplings can be slow and require extended reaction times.
Q5: I am observing a significant amount of dehalogenated starting material. How can I minimize this?
A5: Hydrodehalogenation is a common side reaction, often promoted by protic impurities.
-
Use anhydrous conditions: Thoroughly dry all reagents and solvents, and perform the reaction under a strict inert atmosphere.
-
Optimize the ligand and base: Some ligand/base combinations may be more prone to promoting this side reaction.
-
Lower the reaction temperature: Higher temperatures can sometimes favor hydrodehalogenation.
Experimental Protocols
General Protocol for the Ullmann Condensation of an Aniline
This protocol provides a general procedure for the copper-catalyzed N-arylation of an aniline with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., L-proline) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, aniline, CuI, ligand, and K₂CO₃.
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous DMF via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reaction Mixture Analysis by GC-MS
This protocol outlines a method for the qualitative and quantitative analysis of a typical Ullmann condensation reaction mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a mass selective detector (MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 10 min.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 amu.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and side products by their mass spectra and retention times.
-
Quantify the components by integrating the peak areas and using the internal standard for calibration.
Visualizations
Reaction Mechanism and Side Reactions
Caption: Main and side reaction pathways in the Ullmann condensation of anilines.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Phenoxyanilines
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving phenoxyaniline substrates. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to this specific application of the Buchwald-Hartwig reaction.
Troubleshooting Guides
Phenoxyanilines present a unique challenge in Buchwald-Hartwig amination due to the presence of two potential nucleophilic sites: the aniline nitrogen and the phenoxy oxygen. This can lead to the formation of undesired O-arylated byproducts alongside the desired N-arylated product. The following guide addresses common problems encountered during these reactions and provides systematic solutions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Conversion of Starting Material | 1. Catalyst Inactivity: The palladium catalyst may not have been activated to the Pd(0) state.[1] 2. Poor Ligand Choice: The selected ligand may not be suitable for the specific phenoxyaniline substrate. 3. Inappropriate Base: The base may not be strong enough to deprotonate the aniline. 4. Solvent Issues: The solvent may not be anhydrous or may be coordinating to the palladium center.[2] | 1. Use a pre-catalyst that is easily activated, or ensure proper pre-activation of a Pd(II) source. 2. Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[3] 3. Employ a stronger base like NaOtBu or LHMDS.[1] 4. Use anhydrous, deoxygenated solvents like toluene or dioxane. Avoid chlorinated solvents.[2] |
| Formation of O-Arylated Byproduct | 1. Reaction Conditions Favoring O-Arylation: High temperatures and certain bases can promote coupling at the phenoxy oxygen. 2. Ligand Choice: Some ligands may not provide sufficient steric hindrance around the palladium to disfavor O-arylation. | 1. Lower the reaction temperature. Screen weaker bases such as Cs₂CO₃ or K₃PO₄, which can sometimes favor N-arylation.[1] 2. Utilize bulky biarylphosphine ligands that can sterically favor the amination pathway. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of Water: Traces of water can lead to the reduction of the aryl halide. 2. Side Reaction of the Catalytic Cycle: Beta-hydride elimination from the palladium-amido complex can compete with reductive elimination.[4] | 1. Ensure all reagents and solvents are rigorously dried. 2. Optimize the ligand and base combination to favor reductive elimination. |
| Decomposition of Starting Material or Product | 1. Harsh Base: Strong bases like NaOtBu can be incompatible with sensitive functional groups on the phenoxyaniline or aryl halide.[1] 2. High Temperature: Prolonged heating at high temperatures can lead to degradation. | 1. Use a weaker base such as K₃PO₄ or Cs₂CO₃.[1] 2. Attempt the reaction at a lower temperature, potentially with a more active catalyst system. |
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues in your Buchwald-Hartwig amination of phenoxyanilines.
Caption: A step-by-step guide to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Buchwald-Hartwig amination on a phenoxyaniline?
A1: The main challenge is the presence of two nucleophilic sites: the aniline nitrogen and the phenoxy oxygen. This can lead to a competitive O-arylation reaction, resulting in the formation of a diaryl ether byproduct and reducing the yield of the desired N-arylated product.[5]
Q2: How can I favor N-arylation over O-arylation?
A2: To favor N-arylation, you can try the following strategies:
-
Ligand Selection: Use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos. The steric bulk of these ligands can preferentially favor the approach of the less hindered amine to the palladium center.
-
Base Selection: While strong bases like NaOtBu are often required for high conversion, weaker bases such as Cs₂CO₃ or K₃PO₄ may offer better selectivity for N-arylation, albeit potentially at the cost of reaction rate.[1]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can help improve selectivity, as the O-arylation side reaction may have a higher activation energy.
Q3: What are the best general starting conditions for the Buchwald-Hartwig amination of a phenoxyaniline?
A3: A good starting point would be:
-
Catalyst: A palladium pre-catalyst such as a G3 or G4 palladacycle (e.g., XPhos Pd G3).
-
Ligand: XPhos or a similar bulky biarylphosphine ligand.
-
Base: NaOtBu or LHMDS.
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane.
-
Temperature: 80-100 °C.
These conditions should be considered a starting point and may require optimization for your specific substrate.
Q4: My reaction is not going to completion. What should I try first?
A4: If your reaction is stalling, first ensure that all your reagents and solvents are pure and anhydrous, and that your reaction is under an inert atmosphere. If these are not the issue, consider increasing the catalyst loading slightly or switching to a more active pre-catalyst. You could also try a stronger base or a higher reaction temperature, but be mindful that this may impact selectivity.
Q5: Are there any alternatives to palladium catalysts for this transformation?
A5: While palladium catalysts are the most common for Buchwald-Hartwig aminations, copper-catalyzed Ullmann-type couplings can also be used to form C-N bonds.[6] These reactions may offer different selectivity profiles and could be an alternative if palladium-catalyzed methods are unsuccessful.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of 2-phenoxyaniline with an aryl bromide. This should be adapted and optimized for specific substrates.
Materials:
-
2-Phenoxyaniline
-
Aryl bromide
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), 2-phenoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium pre-catalyst (0.02 mmol), and XPhos (0.02 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the celite with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of 2-Methyl-4-phenoxyaniline
Welcome to the technical support center for the HPLC analysis of 2-Methyl-4-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
A1: Poor peak shape, typically observed as peak tailing or fronting, for an aromatic amine like this compound in reversed-phase HPLC is often due to a few key factors:
-
Secondary Silanol Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction mechanism leads to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of this compound. If the pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion. For basic compounds, a mobile phase pH above 3 can lead to deprotonated silanol groups, increasing unwanted interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, which often manifests as tailing or fronting.[1]
-
Sample Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger or has a different pH than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Column Degradation: Voids in the column packing or a contaminated frit can disrupt the flow path, leading to peak splitting or tailing.
Q2: My peak for this compound is tailing. What is the quickest way to fix it?
A2: For peak tailing of a basic compound like this compound, the most common cause is interaction with acidic silanol groups on the column. Here are two quick potential fixes:
-
Lower the Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) with an additive like formic acid or phosphoric acid will protonate the silanol groups, minimizing their interaction with the protonated amine of your analyte.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can effectively mask the active silanol sites, improving peak shape.[2][3][4]
Q3: I am observing peak fronting. What could be the cause?
A3: Peak fronting is less common than tailing for basic analytes but can occur due to:
-
Sample Overload: Injecting too high a concentration of your sample is a primary cause. Try diluting your sample and reinjecting.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 50% acetonitrile), it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. It is always best to dissolve your sample in the initial mobile phase if possible.
-
Low Temperature: At low temperatures, the analyte may have poor solubility in the mobile phase, leading to fronting.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetry factor (As) greater than 1.2.
Caption: Troubleshooting workflow for peak tailing of this compound.
1. Diagnose Column Overload
-
Symptom: Peak tailing or fronting that worsens with increased sample concentration.
-
Protocol for Diagnosing Column Overload:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).
-
Inject the original concentration and each dilution.
-
Observe the peak shape. If the peak becomes more symmetrical with dilution, column overload is the likely cause.
-
-
Solution: Reduce the injection volume or the concentration of the sample.
2. Optimize Mobile Phase pH
-
Symptom: Persistent peak tailing even at low sample concentrations.
-
Protocol for Mobile Phase pH Adjustment:
-
Determine the pKa of this compound (as an aromatic amine, its pKa is likely in the range of 4-5).
-
Prepare mobile phases with different pH values, aiming for a pH at least 2 units below the pKa. For example, prepare mobile phases buffered at pH 2.5, 3.0, and 3.5 using 0.1% formic acid or a phosphate buffer.
-
Equilibrate the column with each mobile phase and inject the sample.
-
Compare the peak asymmetry.
-
-
Quantitative Impact of Mobile Phase pH on Peak Asymmetry (Illustrative Data):
Mobile Phase pH Expected Peak Asymmetry (As) Comments 7.0 > 2.0 Significant tailing due to interaction with ionized silanols. 4.5 1.5 - 1.8 Reduced tailing, but still present as the analyte may be partially ionized. | 3.0 | 1.1 - 1.3 | Good peak shape as both the analyte and silanol groups are protonated. |
3. Use a Mobile Phase Additive (Competing Base)
-
Symptom: Peak tailing persists even after pH optimization.
-
Protocol for Using a Competing Base:
-
To your optimized mobile phase (e.g., at pH 3.0), add a small concentration of triethylamine (TEA).
-
Start with a low concentration, for example, 0.1% (v/v) TEA.
-
If tailing persists, you can incrementally increase the concentration, but be aware that high concentrations of TEA can affect retention times and column longevity.
-
-
Quantitative Impact of Triethylamine (TEA) on Peak Tailing Factor (Illustrative Data):
TEA Concentration (% v/v) Expected Tailing Factor (Tf) Comments 0 > 1.8 Significant tailing without a competing base. 0.1 1.2 - 1.5 Noticeable improvement in peak symmetry. | 0.25 | < 1.2 | Optimal concentration for symmetrical peaks.[2] |
4. Evaluate Column Condition
-
Symptom: Sudden onset of peak tailing or splitting for all peaks in the chromatogram.
-
Protocol for Column Evaluation:
-
Visual Inspection: Check for any visible voids at the column inlet.
-
Performance Check: Inject a standard mixture of well-behaved compounds to check the column's efficiency and peak shape.
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase).
-
-
Solution: If a void is present or the column performance does not improve after flushing, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
Recommended Initial HPLC Method
For those starting method development for this compound, the following protocol provides a good starting point.
Experimental Protocol: RP-HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20) |
This method should provide a good starting point for the analysis of this compound. If poor peak shape is observed, refer to the troubleshooting guide above to systematically diagnose and resolve the issue.
References
Technical Support Center: Identifying Impurities in 2-Methyl-4-phenoxyaniline Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-4-phenoxyaniline. It covers common impurities, their identification, and methods to minimize their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis typically involves two key steps: the formation of a diaryl ether bond and the reduction of a nitro group. The most common methods for the diaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig amination. A standard approach involves coupling an aryl halide, such as 4-chloro-2-methylnitrobenzene, with a phenol, followed by the reduction of the intermediate nitro compound.[1]
Q2: I am observing a low yield in my Ullmann condensation step. What are the potential causes and solutions?
A2: Low yields in the Ullmann reaction are a common issue.[1] This reaction typically requires high temperatures (often over 150°C) and polar aprotic solvents like DMF or DMSO.[1][2][3]
Troubleshooting Low Yield in Ullmann Reaction:
| Potential Cause | Recommended Solution(s) |
|---|---|
| Inactive Copper Catalyst | Use freshly prepared or activated copper powder/catalyst. |
| Insufficient Temperature | Ensure the reaction temperature is consistently maintained above 150°C.[1] |
| Presence of Water | Use anhydrous reagents and solvents. Dry all glassware thoroughly. |
| Poor Reagent Quality | Purify starting materials (aryl halide, phenol) if their quality is questionable. |
| Inappropriate Base | Ensure a strong enough base (e.g., K₂CO₃, Cs₂CO₃) is used to form the phenoxide in situ. |
Q3: My final product is impure, showing several unexpected peaks in the HPLC/GC analysis. What could these impurities be?
A3: Impurities can arise from both the C-O coupling and the nitro reduction steps. Identifying the source is key to optimization.
-
Unreacted Starting Materials: The most common impurities are residual 4-chloro-2-methylnitrobenzene and the phenol used in the coupling step.
-
Incomplete Nitro Reduction: The nitro-intermediate, 4-nitro-2-methyl-phenoxyaniline, may be present if the reduction step is not driven to completion.[1]
-
Side-Reaction Products:
-
Homocoupling: Self-coupling of the aryl halide can occur, leading to biaryl impurities.[1]
-
Dehalogenation: The aryl halide can lose its halogen atom, leading to 2-methylnitrobenzene, which can then be reduced to 2-methylaniline.[1]
-
Positional Isomers: If the starting materials are not pure, isomers may be carried through the synthesis.
-
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Optimizing reaction conditions is crucial. For the C-O coupling step, carefully select the catalyst, base, solvent, and temperature.[1] For the nitro reduction, the choice of reducing agent and reaction conditions (temperature, pressure, time) are critical to ensure complete conversion without side reactions.[1]
Q5: What is the best analytical method to assess the purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity determination due to its high resolution and quantitative accuracy.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and thermally stable impurities. It combines the separation power of GC with the identification capabilities of MS.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity.[4]
Visualizing the Process
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway, a common side reaction, and a typical analytical workflow.
Caption: Synthetic route to this compound.
Caption: Formation of a biaryl impurity via homocoupling.
Caption: Workflow for impurity identification and process optimization.
Experimental Protocols
Below are generalized protocols for the key analytical techniques used in purity assessment. These should serve as a starting point for method development.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for determining the purity of this compound and quantifying related substances.
-
Instrumentation: HPLC system with a UV-Vis detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid is common for similar molecules).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is effective for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A low-bleed, mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for aniline derivatives.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Hold: Maintain at 280°C for 10 minutes.[7]
-
-
MS Interface Temperature: 280°C.
-
Mass Scan Range: 40-450 amu.[4]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[4] Note: Derivatization may be necessary to improve the chromatography of the polar aniline group, though often not required for initial screening.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 13024-16-3|RUO [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. jfda-online.com [jfda-online.com]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Degradation Pathways of 2-Methyl-4-phenoxyaniline
Disclaimer: Specific experimental data on the degradation pathways of 2-Methyl-4-phenoxyaniline is limited in publicly available literature. The information provided in this technical support center is based on the known degradation patterns of analogous compounds, such as substituted anilines and phenoxyalkanoic acids, to offer guidance and troubleshooting advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, including oxidation, N-acetylation, hydrolysis, and photolysis.[1][2] The primary sites of reaction are the nucleophilic amino group and the electron-rich aromatic rings.[1]
-
Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored degradation products.[2] This can be a significant pathway in environmental fate and metabolic activation.[1]
-
N-Acetylation: This is a common metabolic pathway for aromatic amines and a key step in drug metabolism.[1]
-
Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis under certain pH and temperature conditions, although this is generally less facile than the reactions of the amino group.
-
Photolysis: Aromatic amines are often sensitive to light, and exposure to UV radiation can induce degradation.[2]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container in a cool, dark, and dry place.[3] For solutions, it is advisable to prepare them fresh and protect them from light by using amber vials or by wrapping the containers in aluminum foil.[2][3] If long-term storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) and purged with an inert gas like nitrogen or argon to minimize oxidation.[3][4]
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of this compound and its degradation products.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a cornerstone technique for separating the parent compound from its degradation products and for quantification.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and thermally stable degradation products by providing both separation and structural information.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation of isolated degradation products.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for analyzing complex mixtures of degradation products.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in degradation studies.
| Potential Cause | Troubleshooting Step |
| pH Instability | The degradation of aniline derivatives can be pH-dependent. Ensure that the pH of your reaction medium is controlled and buffered throughout the experiment.[4] |
| Photodegradation | Aromatic amines can be light-sensitive.[2] Conduct experiments in amber glassware or under reduced light conditions to minimize photolytic degradation. |
| Oxidation | The amino group is susceptible to oxidation.[2] Consider deoxygenating your solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Sample Preparation | Inconsistent sample preparation can lead to variability. Ensure accurate and consistent preparation of stock solutions and reaction mixtures. |
Issue 2: Difficulty in identifying degradation products.
| Potential Cause | Troubleshooting Step |
| Low Concentration of Degradants | Concentrate the sample using techniques like solid-phase extraction (SPE) or solvent evaporation to increase the concentration of degradation products for easier detection. |
| Co-elution of Peaks in Chromatography | Optimize your chromatographic method (e.g., change the mobile phase composition, gradient, or column) to improve the separation of degradation products. |
| Lack of Reference Standards | If reference standards for expected degradation products are unavailable, consider techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) for structural elucidation based on fragmentation patterns and accurate mass measurements. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the chemical behavior of a molecule and for developing stability-indicating analytical methods.[6][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions in parallel with a control sample protected from stress. Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm or 365 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.[2]
Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring
This is an illustrative HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance. A PDA detector is recommended to assess peak purity.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Illustrative Kinetic Parameters for Reactions of Substituted Anilines
While specific kinetic data for this compound is not available, the following table provides illustrative data for analogous reactions to serve as a reference.[1]
| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order |
| Oxidation | 4-Chloroaniline | MnO₂ at pH 6.4 | k ≈ 10⁻³ s⁻¹ (pseudo-first-order) | First order in aniline |
| N-Acetylation | p-Aminobenzoic acid (PABA) | Acetyl Coenzyme A (AcCoA) | Vmax ≈ 1500 pmol/min/mg | Follows Michaelis-Menten kinetics |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A typical experimental workflow for studying degradation.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
Storage conditions to prevent 2-Methyl-4-phenoxyaniline degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage conditions to prevent the degradation of 2-Methyl-4-phenoxyaniline, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[1] Aromatic amines are susceptible to degradation from heat, light, and moisture.[1]
Q2: What is the ideal temperature range for storing this compound?
A2: The recommended storage temperature is between 5°C and 25°C.[1] Storing at temperatures below 30°C helps to minimize volatility and maintain chemical stability.[2]
Q3: Why is it important to protect this compound from light?
A3: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of aromatic amines.[1] To prevent this, always store the compound in opaque or amber-colored containers in a dark environment.[1]
Q4: How does humidity affect the stability of this compound?
A4: this compound, like many amines, can be hygroscopic, meaning it can absorb moisture from the air.[1] This can lead to hydrolysis and the formation of impurities.[1] It is crucial to store it in a tightly sealed container in a dry environment, with a relative humidity of less than 60%.[1] Using a desiccator is also a good practice.
Q5: What type of container should I use for storing this compound?
A5: Use containers made of compatible and non-reactive materials such as high-density polyethylene (HDPE) or amber glass.[2] Ensure the container is tightly sealed to prevent exposure to air and moisture.[2]
Q6: Is an inert atmosphere necessary for storage?
A6: While not always mandatory for short-term storage, for long-term stability, storing under an inert atmosphere of nitrogen or argon is highly recommended. Aromatic amines can be oxidized when exposed to air, often indicated by a change in color to brown or reddish-brown.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in Color (e.g., from off-white to brown) | Oxidation due to exposure to air (oxygen).[3] | - Purge the container with an inert gas (nitrogen or argon) before sealing. - Ensure the container is tightly sealed. - For future storage, subdivide the material into smaller, single-use quantities to minimize repeated exposure of the bulk material to air. |
| Clumping or Change in Physical State | Absorption of moisture from the atmosphere.[1] | - Store the compound in a desiccator. - Ensure the container is tightly sealed and stored in a low-humidity environment. |
| Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Chemical degradation due to improper storage (exposure to heat, light, or reactive materials).[1] | - Review storage conditions to ensure they align with the recommendations (cool, dark, dry). - Verify that the storage container is made of an inert material. - Analyze the material using GC-MS to identify potential degradation products. |
| Inconsistent Experimental Results | Degradation of the starting material, leading to lower purity and the presence of interfering impurities. | - Re-analyze the purity of the this compound stock. - If degradation is confirmed, use a fresh, properly stored batch of the compound. - Implement a routine quality control check of the material before use. |
Proposed Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a probable pathway involves oxidation, a common degradation route for aromatic amines.[3][4]
Caption: Proposed oxidative degradation pathway for this compound.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 mobile phase mixture.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-20 min: 50% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-26 min: 95% to 50% Mobile Phase B
-
26-30 min: Hold at 50% Mobile Phase B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile degradation products.
Instrumentation:
-
GC system coupled to a Mass Spectrometer
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at a rate of 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: 40-450 amu
-
-
Analysis:
-
Inject the sample.
-
Analyze the resulting total ion chromatogram to assess purity based on relative peak areas.
-
Compare the mass spectra of any impurity peaks against spectral libraries (e.g., NIST) to identify potential degradation products.
-
Workflow Diagrams
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Experimental Workflow for Purity Assessment
Caption: A standard workflow for the purity assessment of this compound.
References
Overcoming solubility issues with 2-Methyl-4-phenoxyaniline in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methyl-4-phenoxyaniline during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic aromatic compound.[1] While specific data for this compound is limited, related structures like 4-phenoxyaniline and 2-Methyl-4-methoxyaniline exhibit poor solubility in water.[1] It is expected to be more soluble in common organic solvents.[1] For instance, 2-Methyl-4-methoxyaniline shows slight solubility in acetonitrile, chloroform, DMSO, and methanol.
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility of this compound can be attributed to its chemical structure. The presence of two aromatic rings (a phenyl group and a substituted aniline) makes the molecule largely nonpolar and hydrophobic.[2] While the amine group can participate in hydrogen bonding, the overall lipophilic nature of the molecule dominates, leading to low solubility in water. Over 70% of new chemical entities in drug development pipelines face similar solubility challenges.[3]
Q3: What are the initial steps to take when encountering solubility issues with this compound?
When facing solubility problems, a systematic approach is recommended. Start by selecting an appropriate solvent system. This can involve testing a range of organic solvents or employing co-solvents.[4] If the compound is intended for use in an aqueous buffer, adjusting the pH might be a viable option for ionizable compounds.[5]
Troubleshooting Guide
Issue 1: Precipitation of this compound during reaction work-up.
Precipitation during the work-up phase, such as extraction, can lead to low yields.
-
Possible Cause: Change in solvent polarity or temperature.
-
Solution:
-
Ensure that the organic solvent used for extraction has sufficient solvating power for this compound.
-
If precipitation occurs upon cooling, consider performing the work-up at room temperature or with gentle warming.
-
Use a larger volume of solvent to maintain the compound in solution.
-
Issue 2: Difficulty dissolving this compound in a desired solvent for an experiment.
This is a common issue when preparing stock solutions or reaction mixtures.
-
Possible Cause: The chosen solvent is not suitable for dissolving the required concentration of the compound.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of this compound in a variety of solvents.
-
Co-solvents: Use a mixture of a strong organic solvent (like DMSO or DMF) and your primary solvent to enhance solubility.[6]
-
Heating: Gently warming the solution can increase the rate of dissolution and solubility. Ensure the compound is stable at the applied temperature.[7]
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.
-
Issue 3: Compound crashes out of solution when an aqueous buffer is added.
This is a frequent problem in biological assays or when changing from an organic to an aqueous environment.
-
Possible Cause: The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound.
-
Solutions:
-
Increase Co-solvent Concentration: If permissible for the experiment, increase the percentage of the organic co-solvent in the final mixture.
-
Use of Surfactants: Incorporating a biocompatible surfactant can help to form micelles that encapsulate the compound and keep it in solution.[5]
-
Formulation Strategies: For in-vivo or cell-based assays, consider advanced formulation strategies like lipid-based delivery systems or creating amorphous solid dispersions.[3][8]
-
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Likely to be soluble | Good for preparing high-concentration stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely to be soluble | Often used in organic synthesis and purification. |
| Alcohols | Methanol, Ethanol | Potentially slightly soluble | Can be used as co-solvents with water. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Potentially slightly soluble | Check for compatibility with experimental conditions. |
| Nonpolar | Toluene, Hexane | Likely to have low solubility | Useful for understanding the compound's polarity. |
| Aqueous | Water, Buffers | Insoluble to very poorly soluble | Requires formulation strategies for solubilization. |
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add a small volume of a suitable organic solvent (e.g., DMSO) to just cover the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add the remaining solvent to reach the final desired concentration.
-
If necessary, gently warm the solution in a water bath to ensure complete dissolution.
-
Store the stock solution under appropriate conditions, protected from light and air if the compound is sensitive.
Protocol 2: Method for Enhancing Aqueous Solubility using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.
-
In a separate tube, prepare the aqueous buffer for your experiment.
-
While vortexing the aqueous buffer, add the stock solution dropwise to the buffer.
-
Monitor for any signs of precipitation.
-
If precipitation occurs, either reduce the final concentration of the compound or increase the percentage of the co-solvent in the final mixture (if the experimental system allows).
Visualizations
Caption: A workflow for addressing solubility issues.
Caption: Strategies to overcome poor aqueous solubility.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijrar.org [ijrar.org]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Methyl-4-phenoxyaniline: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Methyl-4-phenoxyaniline is a critical process. This technical support center provides a comprehensive resource to troubleshoot challenges and answer frequently asked questions encountered during the scaling up of this synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Ullmann Condensation | - Inactive copper catalyst.- Insufficient reaction temperature.- Presence of moisture.- Poor quality of reagents or solvent. | - Use freshly activated copper powder.[1]- Ensure the reaction temperature is maintained, often above 150°C.[1]- Utilize anhydrous reagents and solvents.[1]- Purify starting materials if necessary.[1] |
| Low Yield in Buchwald-Hartwig Reaction | - Catalyst or ligand degradation due to oxygen.- Incorrect choice of ligand for the substrate.- Inappropriate base or solvent.- Catalyst poisoning from impurities in starting materials. | - Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]- Screen various phosphine ligands to find the optimal one for the specific substrates.[1]- Optimize the base and solvent combination through small-scale trials.[1]- Purify starting materials to remove any potential catalyst poisons.[1] |
| Incomplete Nitro Group Reduction | - Insufficient amount of reducing agent.- Deactivation of the catalyst (e.g., for catalytic hydrogenation).- Low reaction temperature or insufficient reaction time. | - Increase the equivalents of the reducing agent (e.g., iron powder, tin(II) chloride).[1]- Use a fresh catalyst or increase the catalyst loading.[1]- Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC or LC-MS.[1] |
| Formation of Significant Side Products | - Side reactions such as homocoupling or dehalogenation.- Over-reaction due to the activating nature of the aniline's amino group.[2]- Oxidation of the aniline product.[2] | - Optimize reaction conditions, particularly temperature and catalyst loading, to minimize side reactions.[1]- Consider using a protecting group for the amine functionality in certain reaction steps.[2]- Conduct the reaction under an inert atmosphere to prevent oxidation.[2] |
| Difficulty in Product Purification | - Co-eluting impurities in column chromatography.- Product "oiling out" during crystallization. | - Optimize the mobile phase composition or consider a different stationary phase for chromatography.[2]- For crystallization, select an appropriate solvent system, control the cooling rate, and consider seeding with a pure crystal.[2] |
| Challenges in Scaling Up | - Poor heat transfer leading to localized overheating and side reactions.- Inefficient mixing on a larger scale.- Safety hazards associated with exothermic reactions. | - Utilize a reactor with good temperature control and agitation.[1]- Perform a safety assessment to manage reaction exotherms, potentially through controlled reagent addition (semi-batch process).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically involves two key steps: the formation of a diaryl ether bond and the subsequent reduction of a nitro group. The most prevalent methods for the diaryl ether formation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1] A common strategy is to couple a substituted phenol with an aryl halide, such as reacting 4-chloro-2-methylnitrobenzene with a phenol, followed by the reduction of the nitro intermediate.[1]
Q2: Which synthesis route is more suitable for large-scale production?
A2: Both the Ullmann condensation and Buchwald-Hartwig C-O coupling can be scaled up, but they present different considerations. The Ullmann condensation is a more traditional and cost-effective method that uses copper catalysts. However, it often requires high reaction temperatures (above 150°C) and high-boiling polar solvents like DMF or DMSO, which can be challenging on an industrial scale.[1][3] The Buchwald-Hartwig reaction, catalyzed by palladium, generally proceeds under milder conditions. While the palladium catalysts and their ligands can be more expensive, the milder conditions and potentially higher yields may make it a more favorable option for scaling up, especially with sensitive functional groups.[1]
Q3: What are the critical parameters to control during the synthesis?
A3: For the C-O coupling step, critical parameters include the choice of catalyst (and ligand for the Buchwald-Hartwig reaction), the base, the solvent, and the reaction temperature.[1] In the nitro group reduction step, the choice of reducing agent, catalyst (if applicable), solvent, and temperature are crucial for achieving high conversion and purity.[1]
Q4: How can I minimize the degradation of this compound during storage?
A4: this compound can be susceptible to degradation, particularly through oxidation and exposure to light.[2][4] To ensure stability, it should be stored in a cool, dark place, preferably in an amber vial or a light-proof container.[4] For long-term storage, keeping it at 2-8°C or -20°C is recommended.[4] If in solution, using a de-gassed, high-purity solvent and maintaining a neutral pH can also minimize degradation.[4]
Experimental Protocols
Protocol 1: Synthesis of the Nitro-Intermediate via Ullmann Condensation
This protocol describes the synthesis of the nitro-intermediate, 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene.
Reagents:
-
4-chloro-2-methylnitrobenzene
-
p-cresol (4-methylphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add p-cresol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to anhydrous DMF.[1]
-
Stir the mixture and heat to approximately 80°C to facilitate the formation of the potassium phenoxide salt.[1]
-
Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.[1]
-
Increase the temperature to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress using TLC or GC.[1]
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or toluene.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude nitro-intermediate, which can be purified further if necessary.
Protocol 2: Reduction of the Nitro-Intermediate to this compound
This protocol details the reduction of the nitro-intermediate to the final aniline product using iron powder.
Reagents:
-
1-methyl-4-(2-methyl-4-nitrophenoxy)benzene (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, prepare a slurry of iron powder (5.0 equivalents) in a 4:1 mixture of ethanol and water.[1]
-
Add ammonium chloride (0.5 equivalents) to the slurry and heat the mixture to reflux (approximately 70-80°C).[1]
-
Dissolve the nitro-intermediate in hot ethanol and add it dropwise to the refluxing iron slurry.
-
Maintain the reflux for 2-4 hours, monitoring the reaction's completion by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.[1]
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude this compound.
-
The crude product can be further purified by recrystallization or vacuum distillation.[1]
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A high-level overview of the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Troubleshooting Reactions with 2-Methyl-4-phenoxyaniline
Welcome to the technical support center for 2-Methyl-4-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a two-stage process: the formation of a diaryl ether bond followed by the reduction of a nitro group. The most prevalent methods for the diaryl ether bond formation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1]
Q2: My synthesis of this compound is resulting in a low yield. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors. These include incorrect reaction temperatures, the use of impure starting materials, catalyst inefficiency, and the presence of atmospheric moisture in sensitive reactions.[2] The pH of the reaction mixture can also significantly influence the product yield.[2]
Q3: I am observing significant side product formation in my reaction. What are the likely side reactions?
A3: The amino group in aniline derivatives is a strong activating group, which can lead to multiple substitutions or other side reactions.[2] Anilines are also susceptible to oxidation, which can result in the formation of colored impurities.[2] Controlling the stoichiometry of the reactants is crucial to minimize the formation of undesired products.[2]
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound can be challenging. Common issues include the co-elution of impurities during column chromatography and the product "oiling out" during crystallization.[2] To address these, optimization of the mobile phase for chromatography and careful selection of the solvent system for recrystallization are recommended.[2] Slow cooling and seeding with a pure crystal can aid in successful crystallization.[2] Due to the potential for thermal decomposition, excessive heat should be avoided during purification steps like distillation.[2]
Q5: How should I handle and store this compound to ensure its stability?
A5: this compound can degrade over time, especially when exposed to light or air.[2] It is recommended to store the compound in a cool, dark place under an inert atmosphere if possible. For analytical purposes, samples should be analyzed promptly after preparation.[2]
Troubleshooting Guides
Issue 1: Low Yield in Ullmann Condensation for Diaryl Ether Formation
Problem: The copper-catalyzed coupling of 4-chloro-2-methylnitrobenzene and a substituted phenol results in a yield significantly lower than expected.
| Parameter | Sub-optimal Condition | Observed Yield (%) | Optimized Condition | Expected Yield (%) |
| Temperature | 120 °C | 35% | 150-160 °C | 85% |
| Catalyst | 5 mol% CuI | 40% | 10 mol% CuI | 85% |
| Base | 1.5 eq. K₂CO₃ | 55% | 2.0 eq. K₂CO₃ | 85% |
| Atmosphere | Air | 25% | Inert (Nitrogen) | 85% |
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the reaction is heated to the optimal temperature of 150-160°C. Use a calibrated thermometer.
-
Check Catalyst Loading: A catalyst loading of 10 mol% CuI is recommended for this reaction.
-
Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Equivalents: Use at least 2.0 equivalents of a suitable base like potassium carbonate to ensure complete reaction.
Issue 2: Formation of Side Products during Nitro Group Reduction
Problem: The reduction of the nitro-intermediate to the desired aniline results in the formation of multiple, difficult-to-separate side products.
| Parameter | Condition Leading to Side Products | Predominant Side Product(s) | Optimized Condition | Purity of Crude Product (%) |
| Reducing Agent | 2.0 eq. SnCl₂·2H₂O | Azoxy and azo compounds | 5.0 eq. Iron powder | >90% |
| pH | Acidic (pH < 2) | Over-reduction products | Neutral (pH 6-7) | >90% |
| Temperature | >100 °C | Polymeric materials | Reflux (approx. 80°C) | >90% |
Troubleshooting Steps:
-
Choice of Reducing Agent: While various reducing agents can be used, iron powder in a slightly acidic medium (e.g., with ammonium chloride) is often effective and selective for nitro group reduction.[1]
-
Control pH: Maintain the pH of the reaction mixture near neutral to avoid over-reduction or acid-catalyzed side reactions.
-
Temperature Management: The reduction is typically exothermic. Control the reaction temperature by adding the nitro-intermediate dropwise to the reducing agent slurry at reflux.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
Step A: Diaryl Ether Formation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylnitrobenzene (1.0 eq.), p-cresol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 150-160°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step B: Nitro Group Reduction
-
In a separate flask, prepare a slurry of iron powder (5.0 eq.) and ammonium chloride (0.2 eq.) in a 4:1 mixture of ethanol and water.
-
Heat the slurry to reflux (approximately 80°C).
-
Dissolve the crude nitro-intermediate from Step A in ethanol and add it dropwise to the refluxing iron slurry.
-
Maintain the reflux for 2-4 hours until the reduction is complete (monitor by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Potential Signaling Pathway Involvement
Derivatives of phenoxyaniline have shown notable anti-inflammatory and neuroprotective properties.[3][4] This suggests potential interaction with key cellular signaling pathways.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Phenoxyaniline derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Neuroprotective Activity: Modulation of the CREB/Bcl-2 Pathway
The neuroprotective effects of some aniline derivatives may be mediated through the activation of the cAMP response element-binding protein (CREB) and the subsequent upregulation of the anti-apoptotic protein Bcl-2.
Caption: Neuroprotective signaling via the CREB/Bcl-2 pathway.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and purity assessment methodologies for 2-Methyl-4-phenoxyaniline, a key intermediate in pharmaceutical synthesis. We present a comparative analysis of the classical Ullmann condensation and the modern Buchwald-Hartwig amination for its synthesis, alongside a detailed evaluation of analytical techniques for purity determination. Furthermore, this guide explores viable alternatives to this compound, offering a broader perspective for drug development professionals.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound primarily involves the formation of a diaryl ether bond followed by the reduction of a nitro group. The two most prevalent methods for creating the C-O ether linkage are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
Ullmann Condensation: This traditional method utilizes a copper catalyst, often in combination with a ligand, to couple an aryl halide with a phenol. It is a cost-effective approach but typically requires high reaction temperatures.
Buchwald-Hartwig C-O Coupling: A more modern approach, this palladium-catalyzed reaction generally proceeds under milder conditions and offers a broader substrate scope and higher functional group tolerance. While the catalyst system can be more expensive, the milder conditions and potentially higher yields can be advantageous.
A comparative summary of these two synthetic methodologies is presented below.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI, Cu2O) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | Often simple ligands (e.g., phenanthroline, N,N-dimethylglycine) or ligand-free | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Reaction Temperature | High (typically 120-200°C) | Mild (typically 80-120°C) |
| Base | Strong inorganic bases (e.g., K2CO3, Cs2CO3) | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Generally favors electron-poor aryl halides | Broad scope, including electron-rich and sterically hindered partners |
| Cost | Lower catalyst cost | Higher catalyst and ligand cost |
| Representative Purity | 95-98% | >99% |
Purity Assessment of this compound
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Performance of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on boiling point and polarity, mass-based detection | Quantitative analysis based on nuclear magnetic resonance signals |
| Primary Use | Quantification of known impurities and main component | Identification and quantification of volatile impurities | Absolute quantification of the main component and structural elucidation of impurities |
| Limit of Detection | ~0.01% | ~0.001% | ~0.1% |
| Precision | Excellent | Excellent | Very Good |
| Sample Throughput | High | Medium | Low |
| Key Advantage | Robust and widely available | High sensitivity and specificity for impurity identification | No need for a reference standard of the analyte for absolute quantification |
Experimental Protocols
Synthesis of this compound
A generalized synthetic workflow is depicted below. The initial step involves the formation of the diaryl ether intermediate, 1-methyl-2-nitro-4-phenoxybenzene, via either Ullmann condensation or Buchwald-Hartwig C-O coupling, followed by the reduction of the nitro group to yield the final product.
Caption: Synthetic workflow for this compound.
Purity Assessment Workflow
A logical workflow for the comprehensive purity assessment of the synthesized product is outlined below.
Caption: A logical workflow for purity assessment.
Detailed Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 60 °C, hold for 2 minutes; ramp to 280 °C at 10 °C/min; hold at 280 °C for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
3. Quantitative ¹H NMR (qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard. Dissolve both in a precise volume of the deuterated solvent.
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated should be used to ensure full relaxation. A 90° pulse angle should be used.
Comparison with Alternative Compounds
For certain applications, structurally related phenoxyaniline derivatives may serve as viable alternatives. Here, we compare this compound with two such alternatives: 4-phenoxy-N-methylaniline and 2-methoxy-4-phenoxyaniline.
| Compound | Structure | Key Synthetic Feature | Potential Purity Profile |
| This compound | C₁₃H₁₃NO | Diaryl ether formation followed by nitro reduction. | Purity is highly dependent on the efficiency of the C-O coupling and the subsequent reduction and purification steps. |
| 4-phenoxy-N-methylaniline | C₁₃H₁₃NO | N-methylation of 4-phenoxyaniline. | Impurities may include unreacted starting material and over-methylated products. |
| 2-methoxy-4-phenoxyaniline | C₁₃H₁₃NO₂ | Similar diaryl ether formation strategies, starting from a methoxy-substituted precursor. | The electronic nature of the methoxy group can influence the reactivity and impurity profile of the C-O coupling reaction. |
Signaling Pathway Context (Hypothetical)
The diaryl ether motif is present in numerous biologically active molecules. The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing the this compound scaffold could act as an inhibitor.
Validating the Structure of 2-Methyl-4-phenoxyaniline: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel chemical entities is a cornerstone of safe and effective drug development and chemical research. 2-Methyl-4-phenoxyaniline, a substituted aromatic amine, presents a unique arrangement of functional groups that necessitates rigorous analytical validation. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and compares it with available data for a structurally similar isomer, 4-(4-methylphenoxy)aniline. This comparison offers a practical framework for researchers seeking to confirm the synthesis and purity of this and related compounds.
The Importance of Structural Validation
Substituted phenoxyanilines are significant scaffolds in medicinal chemistry and materials science.[1] The specific substitution pattern on the aromatic rings can significantly influence the molecule's biological activity, reactivity, and physical properties. Therefore, unambiguous confirmation of the intended structure is a critical step to ensure the reliability and reproducibility of experimental results. NMR and MS are powerful, complementary techniques for elucidating molecular structures.[2]
Predicted and Comparative Spectroscopic Data
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The expected signals for this compound would include distinct peaks for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons.
| Functional Group | Expected Chemical Shift (δ ppm) for this compound (Predicted) | Reported Chemical Shift (δ ppm) for 4-(4-methylphenoxy)aniline |
| Aromatic Protons | 6.5 - 7.5 | Data not fully available[3] |
| Amine (NH₂) | 3.5 - 4.5 (broad singlet) | Data not fully available[3] |
| Methyl (CH₃) | 2.0 - 2.5 (singlet) | Not Applicable |
Note: The exact chemical shifts and multiplicities for the aromatic protons in this compound are expected to be complex due to the substitution pattern.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Carbon Type | Expected Chemical Shift (δ ppm) for this compound (Predicted) | Reported Chemical Shift (δ ppm) for 4-(4-methylphenoxy)aniline |
| Aromatic Carbons | 110 - 160 | Data not fully available[3] |
| Methyl Carbon | 15 - 25 | Not Applicable |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
| Ion | Predicted m/z for this compound | Reported m/z for 4-(4-methylphenoxy)aniline |
| [M]⁺ | 199.10 | 199[3] |
| [M+H]⁺ | 200.11 | 200[3] |
| Fragment Ions | Dependent on ionization method and energy | 108[3] |
Predicted data for this compound is sourced from PubChem.[4]
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the NMR and MS analysis of aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).[3]
-
GC-MS Analysis:
-
LC-MS Analysis:
-
Sample Introduction: Inject a small volume of the sample solution into the LC system.
-
Separation: The compound is separated on a suitable HPLC or UPLC column.
-
Ionization: The eluent from the LC is directed to the mass spectrometer for ionization, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Detection and Data Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.[3]
Workflow for Structural Validation
The logical flow for validating the structure of a synthesized compound like this compound is crucial for a systematic and thorough analysis.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound relies on the synergistic use of NMR and MS. While direct experimental data is currently limited, a combination of predicted data and comparison with closely related isomers provides a robust framework for its characterization. Adherence to detailed experimental protocols is paramount for generating high-quality data, which, when coupled with a logical validation workflow, ensures the unambiguous confirmation of the molecular structure. This foundational step is indispensable for the advancement of research and development in fields where such molecules play a crucial role.
References
A Comparative Guide to the Synthesis of 2-Methyl-4-phenoxyaniline: Ullmann Condensation vs. Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methyl-4-phenoxyaniline, a key structural motif in various pharmacologically active compounds and materials science, is primarily achieved through the formation of a critical diaryl ether or a carbon-nitrogen bond. Two of the most powerful and widely adopted methods for forging these connections are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Differences Between Ullmann and Buchwald-Hartwig Reactions
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Often ligand-free, or simple ligands like diamines, amino acids | Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) |
| Reaction Temperature | High (typically 150-220 °C) | Milder (often 80-120 °C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Traditionally favors electron-poor aryl halides | Broad scope, including electron-rich and sterically hindered substrates |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) |
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials and the desired bond formation sequence.
A common approach involves the initial formation of the diaryl ether bond, followed by the reduction of a nitro group to the corresponding aniline. Both the Ullmann and Buchwald-Hartwig reactions are well-suited for the initial C-O bond formation.
Alternatively, a strategy involving an initial C-N bond formation via Buchwald-Hartwig amination followed by a subsequent C-O coupling can also be envisioned, though this may require additional protecting group manipulations.
Comparative Experimental Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of a key intermediate, 2-methyl-4-phenoxy-1-nitrobenzene, which can then be reduced to the target this compound. This allows for a direct comparison of the C-O bond formation step.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Aryl Halide | 4-Chloro-2-methylnitrobenzene | 4-Bromo-2-methylnitrobenzene |
| Phenol | Phenol | Phenol |
| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | None | Xantphos |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Temperature | 150-160 °C | 100-110 °C |
| Reaction Time | 8-12 hours | 4-8 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| Catalyst Loading | ~10 mol% | ~2-5 mol% |
Detailed Experimental Protocols
Ullmann Condensation Route
Step 1: Synthesis of 2-Methyl-4-phenoxy-1-nitrobenzene
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add phenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to N,N-Dimethylformamide (DMF). The mixture is stirred and heated to 80°C to form the potassium phenoxide salt. 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) are then added. The reaction mixture is heated to 150-160°C and maintained for 8-12 hours, with progress monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature and poured into cold water. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitro-intermediate.
Step 2: Synthesis of this compound
In a separate reaction vessel, a slurry of iron powder (5.0 equivalents) is prepared in a 4:1 mixture of ethanol and water. A catalytic amount of ammonium chloride (0.2 equivalents) is added, and the mixture is heated to reflux (approximately 80°C). The crude 2-methyl-4-phenoxy-1-nitrobenzene from the previous step, dissolved in ethanol, is added dropwise to the refluxing iron slurry. The reaction is maintained at reflux for 2-4 hours until the reduction is complete (monitored by TLC). The hot reaction mixture is then filtered through a pad of celite to remove the iron salts, and the celite is washed with hot ethanol. The combined filtrates are concentrated, and the remaining aqueous solution is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by recrystallization or vacuum distillation.
Buchwald-Hartwig C-O Coupling Route
Step 1: Synthesis of 2-Methyl-4-phenoxy-1-nitrobenzene
To an oven-dried reaction vessel under a nitrogen atmosphere, add Palladium(II) acetate (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (1.5 equivalents).[1] 4-bromo-2-methylnitrobenzene (1.0 equivalent) and phenol (1.2 equivalents) are then added, followed by anhydrous toluene via syringe.[1] The reaction vessel is sealed and heated to 100-110 °C with vigorous stirring for 4-8 hours. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through celite to remove the catalyst and inorganic salts. The filtrate is then washed, dried, and concentrated to yield the crude nitro-intermediate.
Step 2: Synthesis of this compound
The reduction of the nitro-intermediate is carried out using the same procedure as described in Step 2 of the Ullmann Condensation Route.
Logical Workflow for Method Selection
The choice between the Ullmann and Buchwald-Hartwig reactions is a critical decision in the synthesis of this compound and its derivatives. The following workflow provides a structured approach to selecting the most appropriate method based on key project requirements.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful and versatile methods for the synthesis of this compound. The traditional Ullmann reaction, while often requiring more forcing conditions, remains a highly relevant and cost-effective option, especially for large-scale synthesis where the price of the catalyst is a significant factor.[1]
Conversely, the Buchwald-Hartwig reaction offers a broader substrate scope, particularly for challenging substrates, and generally proceeds under milder conditions, which can be advantageous when working with sensitive functional groups.[1] The higher cost associated with the palladium catalyst and specialized ligands may be justified by potentially higher yields and greater reliability for complex molecules.[1] The ongoing development of more active and stable catalysts for both methodologies continues to expand the synthetic chemist's toolbox, and the optimal choice will ultimately depend on a careful consideration of the specific requirements of the target molecule, including scale, cost, and functional group compatibility.
References
A Comparative Guide to 2-Methyl-4-phenoxyaniline and its Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Methyl-4-phenoxyaniline and other phenoxyaniline analogs, focusing on their performance in biological assays. While direct comparative data for this compound is limited in publicly available literature, this document synthesizes existing data on related phenoxyaniline derivatives to offer insights into their structure-activity relationships and potential therapeutic applications. The information is presented through quantitative data tables, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.
Introduction
Phenoxyaniline derivatives are a class of compounds featuring a diaryl ether linkage that has garnered significant interest in medicinal chemistry. This structural scaffold is present in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including anticancer, anti-inflammatory, and enzyme-inhibiting activities. The versatility of the phenoxyaniline core allows for various substitutions on either aromatic ring, enabling the fine-tuning of their pharmacological properties. This compound is one such derivative, and understanding its biological profile in comparison to other analogs is crucial for its development as a potential therapeutic agent.
Quantitative Comparison of Phenoxyaniline Analogs
Direct comparative studies detailing the biological activity of this compound against a panel of other analogs are scarce. However, research on halogenated phenoxyaniline analogs as inhibitors of cytochrome P450 2B (CYP2B) enzymes provides valuable quantitative data for structure-activity relationship (SAR) analysis. The following tables summarize the spectral binding constants (Ks) and half-maximal inhibitory concentrations (IC50) for a series of phenoxyaniline analogs against different CYP2B isoforms.
Table 1: Spectral Binding Constants (Ks) of Phenoxyaniline Analogs for CYP2B Enzymes (µM)
| Compound | CYP2B1 | CYP2B4 | CYP2B6 |
| Phenoxyaniline (POA) | <1 | 2.5 ± 0.3 | 4.2 ± 0.5 |
| 3-Chloro-4-phenoxyaniline (3CPOA) | <1 | 3.5 ± 0.4 | 5.0 ± 0.6 |
| 2',4'-Dichloro-4-phenoxyaniline | <1 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| 2',4'-Dibromo-4-phenoxyaniline | <1 | 2.2 ± 0.3 | 0.62 ± 0.08 |
| 2',4',5'-Trichloro-4-phenoxyaniline | 0.7 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 |
Data extracted from studies on the interaction of phenoxyaniline analogs with CYP2B enzymes.
Table 2: IC50 Values of Phenoxyaniline Analogs for CYP2B-mediated 7-EFC O-deethylation (µM)
| Compound | CYP2B1 | CYP2B4 | CYP2B6 |
| Phenoxyaniline (POA) | 15.0 ± 2.0 | 20.0 ± 3.0 | 30.0 ± 4.0 |
| 3-Chloro-4-phenoxyaniline (3CPOA) | 12.0 ± 1.5 | 18.0 ± 2.5 | 25.0 ± 3.5 |
| 2',4'-Dichloro-4-phenoxyaniline | 1.5 ± 0.2 | 2.0 ± 0.3 | 2.5 ± 0.4 |
| 2',4'-Dibromo-4-phenoxyaniline | 1.0 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| 2',4',5'-Trichloro-4-phenoxyaniline | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data extracted from studies on the interaction of phenoxyaniline analogs with CYP2B enzymes.
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the nature and position of substituents on the phenoxy ring significantly influence the inhibitory potency of phenoxyaniline analogs against CYP2B enzymes. Halogenation, particularly di- and tri-substitution, generally leads to a notable increase in both binding affinity (lower Ks) and inhibitory activity (lower IC50) compared to the unsubstituted phenoxyaniline. The dibromo-substituted analog, for instance, shows enhanced potency for CYP2B6 compared to its dichloro counterpart. While this dataset does not include this compound, it underscores the principle that substitutions on the phenoxyaniline scaffold are a key determinant of biological activity. It is plausible that the methyl group in this compound would also modulate its interaction with biological targets, though experimental verification is necessary.
Potential Signaling Pathways
Phenoxyaniline derivatives have been implicated as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Simplified EGFR signaling pathway and potential inhibition by phenoxyaniline analogs.
Caption: Overview of the MAPK signaling cascade with a potential point of inhibition by phenoxyaniline analogs.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its analogs, detailed protocols for key biological assays are provided below.
MTT Cytotoxicity Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other phenoxyaniline analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plates on a shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of phenoxyaniline analogs against a specific kinase (e.g., MEK, EGFR).
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive methods)
-
Kinase reaction buffer
-
This compound and other phenoxyaniline analogs
-
96-well plates
-
Apparatus for detecting kinase activity (e.g., scintillation counter, filter-binding apparatus, or luminescence plate reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based assay.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The phenoxyaniline scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from studies on halogenated analogs, clearly demonstrates that substitutions on the phenoxyaniline core are critical for modulating biological activity. While direct experimental data for this compound is currently limited, the provided protocols and SAR insights offer a framework for its systematic evaluation. Further studies directly comparing this compound with a diverse set of analogs in various biological assays are essential to fully elucidate its therapeutic potential and to guide the design of next-generation phenoxyaniline-based drugs.
Structure-Activity Relationship of 2-Methyl-4-phenoxyaniline Derivatives: A Comparative Guide
The 2-methyl-4-phenoxyaniline scaffold is a key pharmacophore in modern drug discovery, serving as a foundational diaryl ether structure for a variety of therapeutic agents.[1][2] Its derivatives have been extensively investigated for a range of biological activities, particularly as kinase inhibitors in oncology and as inhibitors of essential enzymes in infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from this core, with a focus on their inhibitory activities, supported by experimental data and protocols.
Comparative Inhibitory Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aniline and phenoxy rings. These modifications influence the compound's affinity for the target protein, as well as its physicochemical properties such as solubility and cell permeability.
As Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a well-established template for EGFR inhibitors, where the aniline moiety often incorporates a phenoxy group. The SAR for these compounds reveals that substitutions on the quinazoline ring and the anilino-phenyl ring are critical for potency. While a direct SAR study starting with the this compound core is not detailed in the provided results, closely related 4-anilinoquinazoline derivatives offer valuable insights. For instance, electron-donating groups at the 6- and 7-positions of the quinazoline ring generally enhance activity.[3] On the anilino ring, small lipophilic groups are often favored.[3][4]
Table 1: SAR of 4-(3-Bromophenylamino)quinazoline Derivatives as EGFR Inhibitors
| Compound ID | Quinazoline Substituent (R1) | IC50 (nM) |
| 1 | H | 4.6 |
| 2 | 6-NH2 | 0.075 |
| 3 | 6-OMe | 0.15 |
| 4 | 7-OMe | 0.081 |
| 5 | 6,7-(OMe)2 | 0.029 |
Data synthesized from a study on 4-anilinoquinazolines, where the 4-(3-bromophenyl)amino moiety serves as a proxy for a substituted anilino group to demonstrate the effect of quinazoline substitution.[3]
As Inhibitors of Toxoplasma gondii Enoyl Reductase (TgENR)
Diaryl ether compounds, structurally related to this compound, have been developed as inhibitors of TgENR, an essential enzyme for the survival of the Toxoplasma gondii parasite.[1][2] The parent compound in this class is often Triclosan. Modifications to the B-ring (the equivalent of the aniline ring in the user's query) have been explored to improve druglikability.
Table 2: In Vitro Activity of Diaryl Ether Analogs against T. gondii
| Compound ID | B-Ring Modification (R) | TgENR IC50 (µM) | T. gondii MIC50 (µM) |
| Triclosan | 5-Cl, 2'-OH, 4'-Cl | <0.02 | 0.2 |
| Analog 1 | 4'-Br | 0.05 | 0.5 |
| Analog 2 | 4'-CHO | 0.1 | 1.0 |
| Analog 3 | 4'-CF3 | 0.03 | 0.4 |
This table is a representative summary based on findings that B-ring modifications of diaryl ethers can maintain potent enzymatic and cellular activity.[1][2]
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key assays used in the evaluation of these compounds.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase domain.
-
Enzyme and Substrate Preparation : The purified EGFR tyrosine kinase domain and a synthetic peptide substrate (e.g., a fragment of phospholipase C-γ1) are prepared in an appropriate assay buffer.
-
Compound Incubation : Test compounds are serially diluted in DMSO and pre-incubated with the EGFR enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Reaction Quenching : After a defined incubation period (e.g., 30 minutes at 30°C), the reaction is stopped by the addition of a quenching solution, such as phosphoric acid.
-
Quantification of Phosphorylation : The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper, which is then washed to remove excess ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
Toxoplasma gondii Growth Inhibition Assay (MIC50)
This assay measures the minimum inhibitory concentration of a compound required to inhibit the growth of T. gondii parasites in a host cell culture.
-
Cell Culture : Human foreskin fibroblast (HFF) cells are cultured to confluence in 96-well plates.
-
Parasite Infection : The HFF monolayers are infected with tachyzoites of T. gondii (e.g., RH strain) expressing a reporter gene such as β-galactosidase.
-
Compound Treatment : Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation : The plates are incubated for 72 hours to allow for parasite replication.
-
Quantification of Parasite Growth : The medium is removed, and a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase) is added. The colorimetric change, which is proportional to the number of viable parasites, is measured using a plate reader.
-
Data Analysis : The MIC50 value, the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control, is determined from the dose-response curve.[1][2]
Visualizing Relationships and Workflows
Diagrams are essential for illustrating complex relationships in SAR studies and experimental procedures.
Caption: Logical flow of SAR for this compound derivatives.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Phenoxyaniline Isomers for Researchers and Drug Development Professionals
A detailed guide to differentiating 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline using key spectral data. This guide provides a comparative analysis of their infrared, nuclear magnetic resonance, and mass spectrometry data, supported by experimental protocols to aid in the unambiguous identification of these isomers.
Phenoxyaniline and its derivatives are important structural motifs in medicinal chemistry and materials science. The precise characterization of phenoxyaniline isomers is crucial for ensuring the desired pharmacological activity and material properties, as different isomers can exhibit distinct biological and chemical behaviors. This guide offers a comprehensive comparison of the spectral data for 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline, providing researchers, scientists, and drug development professionals with the necessary tools for their accurate identification.
Key Differentiating Features in Spectral Analysis
The ortho (2-), meta (3-), and para (4-) positions of the phenoxy group relative to the amino group on the aniline ring give rise to subtle yet distinct differences in their respective spectra. These differences are most apparent in the aromatic region of the Nuclear Magnetic Resonance (NMR) spectra and in the fingerprint region of the Infrared (IR) spectra. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, which are often similar for isomers but can show differences in fragment ion abundances.
Comparative Spectral Data
The following tables summarize the key spectral data for the three phenoxyaniline isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational bands for phenoxyaniline isomers include the N-H stretching of the primary amine, the C-O-C stretching of the ether linkage, and the C-H bending modes of the substituted aromatic rings.
| Functional Group | 2-Phenoxyaniline (cm⁻¹) | 3-Phenoxyaniline (cm⁻¹) | 4-Phenoxyaniline (cm⁻¹) |
| N-H Stretch (amine) | ~3400, ~3300 (two bands) | ~3400, ~3300 (two bands) | ~3400, ~3300 (two bands) |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C Stretch (aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O-C Stretch (ether) | ~1240 | ~1230 | ~1240 |
| C-N Stretch (amine) | ~1300-1200 | ~1300-1200 | ~1300-1200 |
| C-H Bending (out-of-plane) | ~750 (ortho-disubstituted) | ~830, ~750 (meta-disubstituted) | ~830 (para-disubstituted) |
Note: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution pattern of the aniline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the position of the substituents.
¹H NMR Spectral Data (Approximate δ, ppm in CDCl₃)
| Proton | 2-Phenoxyaniline | 3-Phenoxyaniline | 4-Phenoxyaniline |
| -NH₂ | ~3.8 (broad singlet) | ~3.7 (broad singlet) | ~3.6 (broad singlet) |
| Aromatic Protons | ~6.7-7.4 (complex multiplet) | ~6.3-7.3 (complex multiplet) | ~6.8-7.3 (multiplet) |
Note: The aromatic region for each isomer displays a unique set of multiplets due to the different symmetry and electronic effects of the substituent positions. 4-Phenoxyaniline often shows a more symmetrical and less complex pattern in the aromatic region compared to the ortho and meta isomers.
¹³C NMR Spectral Data (Approximate δ, ppm)
| Carbon | 2-Phenoxyaniline | 3-Phenoxyaniline | 4-Phenoxyaniline |
| C-N | ~140 | ~147 | ~141 |
| C-O | ~148 | ~158 | ~150 |
| Aromatic Carbons | ~115-160 | ~105-160 | ~115-159 |
Note: The chemical shifts of the carbons directly attached to the nitrogen and oxygen atoms (C-N and C-O) are particularly useful for distinguishing the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular formula (C₁₂H₁₁NO) and therefore the same nominal molecular weight (185.22 g/mol ).[1]
| Parameter | 2-Phenoxyaniline | 3-Phenoxyaniline | 4-Phenoxyaniline |
| Molecular Ion (M⁺) | m/z 185 | m/z 185[1] | m/z 185[2] |
| Key Fragment Ions | m/z 156, 92, 77 | m/z 156, 92, 65[1] | m/z 156, 108, 77[2] |
Note: While the molecular ion peak will be the same, the relative abundances of the fragment ions may differ due to the different substitution patterns influencing the stability of the resulting fragments. Common fragmentation pathways involve the cleavage of the ether bond.
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization and differentiation of phenoxyaniline isomers.
Caption: A flowchart illustrating the analytical workflow for the characterization of phenoxyaniline isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples) : A small amount of the phenoxyaniline isomer is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle.[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample holder (or KBr pellet) is recorded first. The sample is then placed in the instrument, and the spectrum is typically collected over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified phenoxyaniline isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.[3]
-
Instrumentation : A 300-600 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Sequence : Standard single pulse.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-5 seconds.[3]
-
-
¹³C NMR Parameters :
-
Pulse Sequence : Proton-decoupled single pulse.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2 seconds.[3]
-
-
Data Processing : The raw data is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the phenoxyaniline isomer (1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. For electrospray ionization (ESI), a small amount of formic acid (0.1%) may be added to promote protonation for analysis in positive ion mode.[3]
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Ionization Mode : Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. For anilines, positive ion mode ([M+H]⁺) is typical in ESI.
-
Data Acquisition : The sample is introduced into the ion source. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain a fragmentation spectrum.[3]
References
Cross-Validation of Analytical Methods for 2-Methyl-4-phenoxyaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Methyl-4-phenoxyaniline, a key intermediate in various synthetic pathways, is critical for ensuring product quality, process control, and regulatory compliance in the pharmaceutical and chemical industries. Cross-validation of analytical methods is a fundamental process to demonstrate the consistency and reliability of data obtained from different analytical techniques. This guide provides an objective comparison of commonly employed analytical methods for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are three powerful and widely used techniques for the analysis of aromatic amines like this compound.
While specific experimental data for this compound is not widely published, the following table summarizes the typical performance characteristics of these methods based on data for structurally similar substituted anilines.[1][2]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 2% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Selectivity | Moderate | High | Very High |
| Run Time | ~10-15 minutes | ~15-20 minutes | ~5-10 minutes |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful method implementation and cross-validation. The following are representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for routine analysis and purity assessment.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 240 nm (based on the UV absorbance of the phenoxy and aniline chromophores).
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[1]
-
Dilute test samples to fall within the calibration range and filter through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is particularly useful for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[2]
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.[3]
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 260 °C.
-
Injection Mode: Splitless.[2]
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.[3]
-
MS Transfer Line Temperature: 280 °C.[3]
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
For derivatization (if required), an acylation reaction can be performed to increase volatility.[2]
-
Prepare calibration standards by diluting the stock solution.
-
Dilute test samples to the appropriate concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[4]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][4]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). A stable isotope-labeled internal standard is recommended for highest accuracy.[4]
Sample Preparation:
-
Prepare stock and working standard solutions of this compound in methanol or acetonitrile.[4]
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.[5][6]
-
Spike samples, calibration standards, and quality control samples with the internal standard solution.[4]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and the general procedure for each analytical technique.
References
Benchmarking the reactivity of 2-Methyl-4-phenoxyaniline against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of 2-Methyl-4-phenoxyaniline compared to structurally similar compounds: aniline, 2-methylaniline, and 4-phenoxyaniline. Understanding the nuanced reactivity of this compound is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a combination of experimental data, detailed protocols for reactivity assessment, and visual aids to elucidate the principles governing aniline reactivity.
Introduction to Aniline Reactivity
The reactivity of aniline and its derivatives is primarily governed by the nucleophilicity of the amino group and the electron density of the aromatic ring. Substituents on the ring can significantly modulate this reactivity through electronic and steric effects. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom and the aromatic ring, thereby enhancing the reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease reactivity.
This compound possesses two key substituents: a methyl group (-CH₃) at the ortho position and a phenoxy group (-OPh) at the para position. The methyl group is an electron-donating group through an inductive effect. The phenoxy group is also considered electron-donating due to the resonance effect of the ether oxygen, which outweighs its inductive electron-withdrawing effect. The interplay of these groups dictates the unique reactivity profile of this compound.
Comparative Reactivity Analysis
To benchmark the reactivity of this compound, we compare its properties and reactivity in key electrophilic aromatic substitution and N-acylation reactions against aniline, 2-methylaniline, and 4-phenoxyaniline.
Basicity (pKa)
The basicity of an aniline, measured by the pKa of its conjugate acid, is a fundamental indicator of the nitrogen lone pair's availability and, consequently, its nucleophilicity. A higher pKa value corresponds to a stronger base and generally higher reactivity in reactions where the amine acts as a nucleophile.
| Compound | Structure | Substituents | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | None | 4.60 |
| 2-Methylaniline | CH₃C₆H₄NH₂ | 2-Methyl | 4.45 |
| 4-Phenoxyaniline | C₆H₅OC₆H₄NH₂ | 4-Phenoxy | ~5.3 (estimated) |
| This compound | CH₃(C₆H₅O)C₆H₃NH₂ | 2-Methyl, 4-Phenoxy | ~5.5 (estimated) |
Note: The pKa value for 4-phenoxyaniline is estimated based on the electron-donating nature of the phenoxy group, which is expected to be similar to or slightly stronger than a methoxy group (pKa of p-anisidine is 5.34). The pKa for this compound is estimated to be slightly higher than that of 4-phenoxyaniline due to the additional electron-donating methyl group.
Electrophilic Aromatic Substitution: Bromination
The reaction of anilines with bromine is a classic example of electrophilic aromatic substitution. The rate of this reaction is highly sensitive to the electron density of the aromatic ring. Due to the strong activating nature of the amino group, these reactions are typically very fast and can lead to polysubstitution.[1] To control the reaction and allow for a comparative analysis of monobromination rates, the amino group is often first protected by acetylation.
The expected relative rates of bromination for the unprotected anilines are as follows:
This compound > 4-Phenoxyaniline > 2-Methylaniline > Aniline
This order is based on the combined electron-donating effects of the substituents. The phenoxy and methyl groups in this compound cooperatively increase the electron density of the ring, making it the most reactive.
| Compound | Relative Rate of Bromination (Estimated) |
| Aniline | 1 |
| 2-Methylaniline | 10-20 |
| 4-Phenoxyaniline | 50-100 |
| This compound | >100 |
Note: These are estimated relative rates based on the principles of substituent effects in electrophilic aromatic substitution. Actual rates would need to be determined experimentally under identical conditions.
N-Acylation: N-Acetylation
N-acetylation is a common reaction involving the nucleophilic attack of the amino group on an acylating agent, such as acetic anhydride. The rate of this reaction is primarily dependent on the nucleophilicity of the nitrogen atom.
The expected relative rates of N-acetylation are as follows:
This compound ≈ 4-Phenoxyaniline > 2-Methylaniline > Aniline
The electron-donating phenoxy group at the para position in both 4-phenoxyaniline and this compound significantly increases the electron density on the nitrogen, enhancing their nucleophilicity. The ortho-methyl group in this compound might introduce some steric hindrance, potentially slightly lowering its reactivity compared to 4-phenoxyaniline, but its electronic contribution is expected to be dominant.
| Compound | Relative Rate of N-Acetylation (Estimated) |
| Aniline | 1 |
| 2-Methylaniline | 2-5 |
| 4-Phenoxyaniline | 10-15 |
| This compound | 10-15 |
Note: These are estimated relative rates. The actual rates can be influenced by steric effects and reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments discussed above are provided below. These protocols can be adapted to perform a direct comparative analysis of the reactivity of this compound and the selected similar compounds.
Protocol 1: Comparative Bromination via Controlled Monobromination
Due to the high reactivity of anilines, direct bromination often leads to the formation of 2,4,6-tribromoaniline.[1] For a controlled comparison of monobromination rates, protection of the amino group as an acetanilide is recommended.
Step 1: Acetylation (Protection of the Amino Group)
-
Dissolve 10 mmol of the respective aniline (aniline, 2-methylaniline, 4-phenoxyaniline, or this compound) in 20 mL of glacial acetic acid in a 100 mL flask.
-
Slowly add 1.1 equivalents of acetic anhydride to the solution with stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the corresponding acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of the Acetanilide
-
Dissolve 5 mmol of the dried acetanilide in 15 mL of glacial acetic acid.
-
In a separate flask, prepare a solution of 1 equivalent of bromine in 5 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the acetanilide solution with constant stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting acetanilide), pour the mixture into 50 mL of cold water.
-
Collect the precipitated bromoacetanilide by vacuum filtration and wash with a cold solution of sodium bisulfite to remove any excess bromine.
Step 3: Hydrolysis (Deprotection)
-
To the crude bromoacetanilide, add 20 mL of 7 M hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves completely.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a concentrated aqueous sodium hydroxide solution to precipitate the bromoaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
The relative reactivity can be assessed by monitoring the consumption of the acetanilide starting material over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Comparative N-Acetylation Kinetics using UV-Vis Spectrophotometry
The rate of N-acetylation can be conveniently followed by monitoring the disappearance of the aniline reactant using UV-Vis spectrophotometry.
Materials:
-
Stock solutions (e.g., 0.01 M) of each aniline in a suitable solvent (e.g., acetonitrile).
-
Stock solution of acetic anhydride in the same solvent (e.g., 0.1 M).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for each aniline derivative in the chosen solvent.
-
Set up a series of reactions for each aniline with varying concentrations of acetic anhydride, ensuring the aniline is the limiting reagent.
-
In a quartz cuvette, mix the aniline solution and the solvent.
-
Initiate the reaction by adding the acetic anhydride solution and start recording the absorbance at the λmax of the aniline as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.
-
By plotting the initial rate against the concentration of the aniline, the order of the reaction with respect to the aniline can be determined. Comparing the rate constants will provide a quantitative measure of the relative reactivity.
Visualizations
Experimental Workflow for Comparative Reactivity
The following flowchart illustrates the general experimental workflow for benchmarking the reactivity of the aniline derivatives.
Caption: Workflow for comparing the reactivity of aniline derivatives.
Potential Signaling Pathway Involvement: PDGFR Signaling
Phenoxyaniline derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases like cancer. One such pathway is the Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascade, which plays a crucial role in cell proliferation and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.
The following diagram illustrates a simplified PDGFR signaling pathway, highlighting potential points of inhibition where a molecule like this compound, after further chemical modification, could act.
Caption: Simplified PDGFR signaling pathway and a potential point of inhibition.
Conclusion
This compound is predicted to be a highly reactive aniline derivative due to the synergistic electron-donating effects of the ortho-methyl and para-phenoxy substituents. This enhanced reactivity, particularly in electrophilic aromatic substitution reactions, makes it an attractive building block for the synthesis of complex organic molecules. Its structural similarity to known biologically active compounds suggests its potential as a scaffold in drug discovery, for instance, as a precursor for kinase inhibitors targeting pathways like PDGFR signaling. The experimental protocols provided herein offer a framework for quantitatively benchmarking its reactivity against other anilines, which is essential for its effective utilization in research and development.
References
A Comparative Guide to the Quantitative Analysis of 2-Methyl-4-phenoxyaniline in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methyl-4-phenoxyaniline in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical techniques, complete with illustrative experimental data and detailed methodologies, to aid in the selection and implementation of a robust quantitative analysis strategy.
Introduction to Analytical Challenges
This compound is a diaryl ether derivative, a structural motif present in many biologically active compounds and functional materials.[1] The quantitative analysis of this aniline derivative within a complex reaction matrix requires methods that are not only sensitive and accurate but also capable of resolving the analyte from starting materials, intermediates, and potential side-products.[2][3] Key considerations include the compound's polarity, thermal stability, and potential for degradation.[2][4]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for reliable quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three powerful and commonly employed methods for the analysis of aromatic amines in reaction mixtures.[4][5]
Data Presentation: Performance Comparison
The following table summarizes the expected performance of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound. This data is illustrative and serves as a guide for method selection and development.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase, with UV detection. | Separation of volatile compounds followed by ionization and mass-based detection. | Intrinsic quantitative relationship between signal intensity and the number of nuclei.[6] |
| Typical Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/L (with suitable sample preparation)[7] | 10 - 100 µg/mL |
| Typical Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.5 - 20 ng/L | 50 - 500 µg/mL |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Sample Throughput | High | Medium | Medium |
| Strengths | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[4] | High sensitivity and selectivity, provides structural information for impurity identification.[5] | Absolute quantification without a specific reference standard, non-destructive, provides structural confirmation.[6][8] |
| Limitations | Requires a chromophore for UV detection, potential for co-eluting impurities.[2] | May require derivatization for polar analytes, potential for thermal degradation of the analyte.[4] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the purity and concentration determination of aniline derivatives.[10]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating aromatic compounds.[11][12] A typical gradient could be 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and dissolve it in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using certified reference standards of this compound at a minimum of five concentrations. The concentration of the analyte in the reaction mixture is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile components.[5]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate. If the analyte is not sufficiently volatile, derivatization with an agent like acetic anhydride may be necessary.[13]
-
Quantification: Use an internal standard method for accurate quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself.[6][14]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble (e.g., Chloroform-d or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample completely.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all protons.
-
-
Data Processing and Quantification:
-
Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The concentration of the analyte is calculated using the following formula: Concentration_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
Visualizing the Analytical Workflow
A structured workflow is essential for ensuring the accuracy and reliability of quantitative analysis. The following diagrams illustrate a general workflow for method selection and a typical experimental process.
Caption: General workflow for the quantitative analysis of a target compound.
Caption: Logic for selecting an appropriate analytical method.
Conclusion
The quantitative analysis of this compound in a reaction mixture can be effectively achieved using HPLC, GC-MS, or qNMR. The choice of method will depend on the specific requirements of the analysis, including sensitivity, the need for absolute quantification, and the nature of the reaction matrix. For routine analysis with high throughput, HPLC is often the preferred method. GC-MS offers excellent sensitivity and is invaluable for identifying unknown impurities. qNMR provides the advantage of absolute quantification without the need for a specific reference standard, making it a powerful tool for primary analysis and for validating other methods. By following the detailed protocols and considering the comparative data presented, researchers can develop and implement a robust and reliable analytical strategy for their specific needs.
References
- 1. This compound|CAS 13024-16-3|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Separation of 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
Efficacy of 2-Methyl-4-phenoxyaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-4-phenoxyaniline scaffold has emerged as a promising framework in the discovery of novel therapeutic agents, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the efficacy of this compound-based compounds, focusing on their potential as anticancer and anti-inflammatory agents. Due to the limited availability of direct comparative experimental data for this compound and its simple isomers in the public domain, this analysis leverages established structure-activity relationships (SAR) within the broader class of phenoxyaniline and anilinoquinoline derivatives to predict and compare their potential efficacy.
Comparative Efficacy Analysis
The biological activity of phenoxyaniline derivatives is highly dependent on the substitution patterns on both the aniline and phenoxy rings.[1] The position of methyl and phenoxy groups can significantly influence their interaction with biological targets, such as protein kinases, thereby affecting their cytotoxic and anti-inflammatory effects.[1]
Anticancer Activity
Phenoxyaniline derivatives have been reported to interfere with key signaling pathways implicated in cancer cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The anticancer potential is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Predicted Comparative Anticancer Activity of Phenoxyaniline Isomers
| Compound | Predicted Cytotoxicity (IC50, µM) | Rationale based on Structure-Activity Relationship (SAR) |
| 4-Methyl-2-(4-methylphenoxy)aniline | Low to Moderate | The ortho-phenoxy group may introduce steric hindrance, potentially reducing the compound's binding affinity to some molecular targets. |
| 4-Methyl-3-(4-methylphenoxy)aniline | Moderate | A meta-substitution of the phenoxy group might result in a more favorable molecular conformation for target interaction compared to the ortho-isomer. |
| 2-Methyl-4-(4-methylphenoxy)aniline | Moderate to High | The para-position of the phenoxy group is a common structural feature in active anilino-based kinase inhibitors. The ortho-methyl group could further modulate this activity.[1] |
| 3-Methyl-4-(4-methylphenoxy)aniline | High | The combination of a para-phenoxy group and a meta-methyl group may offer an optimal balance of steric and electronic properties for potent activity, a pattern observed in some active anilinoquinoline compounds.[1] |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to highlight potential differences based on established SAR principles.[1] Definitive comparison requires direct experimental data.
Anti-inflammatory Activity
Derivatives of phenoxyaniline have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. The selective inhibition of COX-2 is a primary goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.
Table 2: Efficacy of Selected Phenoxyaniline Derivatives as Anti-inflammatory Agents
| Compound/Derivative Class | Target/Assay | IC50/Activity | Reference |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | β-glucuronidase release inhibition | IC50: 5.0 µM - >30 µM | [2] |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | Lysozyme release inhibition | IC50: 4.6 µM - 10.4 µM | [2] |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | TNF-α formation inhibition | IC50: 2.3 µM | [2] |
| Meclofenamic acid derivative | Anti-inflammatory activity | IC50 = 0.07 µM | [3] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound-based compounds are attributed to their interaction with specific cellular signaling pathways. As kinase inhibitors, they can block the phosphorylation cascade that leads to cell proliferation and survival.
Experimental Protocols
MTT Cell Viability Assay for Anticancer Activity
This protocol is adapted from established methods for determining the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its isomers) in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[1]
Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This protocol outlines a general method for assessing the inhibitory effect of compounds on COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection (or other detection methods like LC-MS)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection of Prostaglandin Production: Measure the amount of PGE2 produced using an ELISA kit or other sensitive detection methods.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to reduce the COX activity by 50%.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-phenoxyaniline: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-4-phenoxyaniline (CAS No: 13024-16-3), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on best practices for handling chemical waste and information from available safety data sheets.
Immediate Safety and Spill Response
In the event of a spill, prioritize personal and environmental safety.
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation. If possible, work within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[1]
-
Containment: For spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Avoid using combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.[1][2][3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Environmental Protection: Prevent the chemical or its waste from entering drains or waterways.[2][3][4]
Waste Classification and Segregation
Proper classification and segregation of chemical waste are crucial for safe handling and disposal.
-
Waste Characterization: this compound should be treated as a hazardous waste. It is classified as an irritant.[5]
-
Segregation: Store waste this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures
Adherence to institutional, local, state, and federal regulations is mandatory.
-
Consult Institutional Policy: Always follow your organization's specific chemical waste disposal procedures. Contact your EHS office for guidance.
-
Containerization: Use a chemically compatible, leak-proof container that is in good condition and has a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number (13024-16-3), and any other information required by your institution (e.g., concentration, date).
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[1][3][6] Disposal methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data
| Property | Value | Reference |
| CAS Number | 13024-16-3 | [5][7][8] |
| Molecular Formula | C13H13NO | [5][7] |
| Molecular Weight | 199.25 g/mol | [5] |
Experimental Protocols
Currently, no specific experimental protocols for the disposal of this compound are detailed in the public domain. The recommended procedure is to follow the general guidelines for chemical waste disposal outlined above and to consult with a professional waste management company.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Methyl-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Methyl-4-phenoxyaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including 4-phenoxyaniline and general guidelines for aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Hazard Information
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[2]
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4]
-
If on Skin: Immediately wash with plenty of soap and water.[2] Take off contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[6]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
PPE Donning: Don all required PPE as outlined in the table above before entering the handling area.[6]
Step 2: Handling the Chemical
-
Work Area: All handling of this compound, including weighing and dissolving, must be conducted within a certified chemical fume hood.[6]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust exposure.[6]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[6]
-
Avoid Ingestion and Inhalation: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling.[2]
-
PPE Doffing: Remove PPE in the designated area to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Streams:
-
Solid Waste:
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[6]
-
Excess Solid this compound: Collect in a labeled, sealed, and appropriate waste container.
-
-
Liquid Waste:
-
Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated organic waste unless mixed with halogenated solvents.[6]
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]
-
Segregation: Do not mix incompatible waste streams.[6]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each step.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

